3-[(E)-2-Phenylethenyl]aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(E)-2-phenylethenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11H,15H2/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNDIHAVRCIBCC-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14064-82-5, 61424-28-0 | |
| Record name | 1-(3-Aminophenyl)-2-phenylethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((E)-2-Phenylethenyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061424280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-[(E)-2-Phenylethenyl]aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-[(E)-2-Phenylethenyl]aniline, also known as trans-3-aminostilbene. This compound is a valuable building block in medicinal chemistry and materials science. This document outlines a common and effective synthetic route and details the analytical methods used to confirm its structure and purity.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₄H₁₃N |
| Molecular Weight | 195.26 g/mol [1] |
| CAS Number | 14064-82-5[2] |
| Appearance | Typically a solid |
| IUPAC Name | This compound[2] |
Synthesis of this compound
A prevalent method for the synthesis of trans-stilbene derivatives, including this compound, is the Wittig reaction. This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene. An alternative and also widely used method is the Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. A common precursor route involves the synthesis of 3-nitrostilbene followed by the reduction of the nitro group to an amine.
Synthetic Pathway Overview (Wittig Reaction)
The Wittig reaction provides a versatile method for the stereoselective synthesis of alkenes. For this compound, the synthesis can be envisioned via the reaction of a benzylphosphonium ylide with 3-aminobenzaldehyde or a 3-aminobenzylphosphonium ylide with benzaldehyde.
Caption: Synthetic pathway for this compound via the Wittig reaction followed by reduction.
Experimental Protocols
Protocol 1: Synthesis of (E)-3-Nitrostilbene via Horner-Wadsworth-Emmons Reaction
-
Phosphonate Synthesis: Diethyl benzylphosphonate is synthesized by the reaction of benzyl bromide with triethyl phosphite.
-
Olefin Synthesis:
-
To a solution of diethyl benzylphosphonate in a suitable solvent (e.g., anhydrous THF or DMF), a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred for a specified time (typically 30-60 minutes) to allow for the formation of the carbanion.
-
A solution of 3-nitrobenzaldehyde in the same solvent is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield (E)-3-nitrostilbene.
-
Protocol 2: Reduction of (E)-3-Nitrostilbene to this compound
-
To a solution of (E)-3-nitrostilbene in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with water), a reducing agent is added. Common reducing agents for this transformation include:
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol under reflux.
-
Iron powder (Fe) in the presence of an acid such as acetic acid or ammonium chloride.
-
Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
-
The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to reflux, depending on the chosen reagent) until the reaction is complete (monitored by TLC).
-
After completion, the reaction mixture is filtered to remove any solids.
-
If an acidic medium was used, the filtrate is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The product is extracted with an organic solvent.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude this compound is then purified by column chromatography or recrystallization to afford the pure product.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Spectroscopic Data
While a complete set of spectra for this compound is not available in the provided search results, typical spectroscopic data for aminostilbenes are described below. The characterization would involve standard spectroscopic techniques.[3]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on both phenyl rings and the vinyl protons of the stilbene bridge. The coupling constant for the trans-vinyl protons is typically around 16 Hz. The protons of the aniline ring will show characteristic shifts and coupling patterns. |
| ¹³C NMR | Resonances for all 14 carbon atoms. The chemical shifts will be indicative of the aromatic and vinyl carbons. The carbon bearing the amino group will be shifted upfield compared to the unsubstituted benzene ring. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine group (typically in the range of 3300-3500 cm⁻¹). C=C stretching vibration for the trans-alkene (around 965 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.26 g/mol ). Fragmentation patterns would be consistent with the stilbene and aniline moieties. |
| Melting Point | A sharp melting point is indicative of a pure compound. The exact value would need to be determined experimentally. |
Conclusion
The synthesis of this compound can be reliably achieved through established synthetic methodologies such as the Wittig or Heck reactions, often involving a precursor like 3-nitrostilbene. Thorough characterization using a combination of NMR, IR, and mass spectrometry, along with melting point determination, is essential to confirm the identity, structure, and purity of the final product. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and application of this important chemical entity.
References
A-depth Technical Guide on the Physicochemical Properties of 3-Aminostilbene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-aminostilbene. The information presented is essential for researchers and professionals involved in drug development and other scientific applications where a thorough understanding of this compound's behavior is critical. Due to the limited availability of experimental data specifically for 3-aminostilbene, this guide also includes comparative data from its isomers and related stilbene derivatives to provide a broader context.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in various systems, including biological environments. These properties influence absorption, distribution, metabolism, and excretion (ADME) in drug development, as well as reactivity and handling in chemical synthesis.
Below is a summary of the available and estimated physicochemical data for 3-aminostilbene and related compounds.
| Property | 3-Aminostilbene (Predicted/Estimated) | 4-Aminostilbene (Experimental) | Iminostilbene (Experimental) | Notes |
| Molecular Formula | C₁₄H₁₃N | C₁₄H₁₃N[1] | C₁₄H₁₁N[2] | The molecular formula is consistent across isomers. |
| Molecular Weight | 195.26 g/mol [1] | 195.26 g/mol [1] | 193.24 g/mol [2] | Isomers have identical molecular weights. |
| Melting Point | Not available | 151-153 °C | 197 °C[2] | The position of the amino group influences intermolecular forces and thus the melting point. |
| Boiling Point | Not available | Not available | 221 °C[2] | Boiling point data for aminostilbenes is scarce. |
| Solubility | Predicted to be slightly soluble in water, soluble in organic solvents. | Soluble in organic solvents. | Soluble in ethyl acetate, dioxane, chloroform, and DMSO; partly soluble in water.[2] | The presence of the polar amino group allows for some water solubility, while the large aromatic structure ensures solubility in organic solvents. |
| pKa (of the conjugate acid) | ~4.0 - 5.0 (Estimated) | Not available | 1.71 (Predicted)[2] | The basicity of the amino group is influenced by its position on the aromatic ring. The pKa of anilinium ion is ~4.6. |
| LogP | Not available | 3.8 (Computed)[1] | 4.06[2] | LogP values indicate a high degree of lipophilicity. |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for key experiments.
The melting point is a crucial indicator of a compound's purity.[3] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[3]
Methodology:
-
A small, finely powdered sample of 3-aminostilbene is packed into a capillary tube.[4]
-
The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.[3]
-
The sample is heated slowly, at a rate of about 2°C per minute, to ensure thermal equilibrium.[3]
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The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[4]
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For accuracy, an initial rapid determination can be performed to find an approximate melting point, followed by a slower, more precise measurement.[3]
References
Spectroscopic Analysis of 3-[(E)-2-Phenylethenyl]aniline: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3-[(E)-2-Phenylethenyl]aniline, also known as 3-aminostilbene. The guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Introduction
This compound is a stilbene derivative with potential applications in medicinal chemistry and materials science. Its structural elucidation and characterization are crucial for understanding its chemical properties and biological activity. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecule's atomic connectivity, functional groups, and electronic properties. This guide outlines the theoretical basis and practical application of NMR, IR, and UV-Vis spectroscopy for the comprehensive analysis of this compound.
Predicted Spectroscopic Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| Aromatic C-H | 6.5 - 7.5 | Aromatic C-H | 115 - 130 |
| Vinylic C-H | 6.9 - 7.2 | Aromatic C-N | 145 - 150 |
| N-H₂ | 3.5 - 4.5 (broad) | Vinylic C-H | 125 - 130 |
| Aromatic C (quaternary) | 135 - 140 |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane) and are subject to solvent effects.
Table 2: Predicted IR Absorption Frequencies (in cm⁻¹)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H (amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Vinylic C-H | Stretch | 3020 - 3080 | Medium |
| C=C (alkene) | Stretch | 1640 - 1660 | Medium-Weak |
| C=C (aromatic) | Stretch | 1500 - 1600 | Medium-Strong |
| C-N | Stretch | 1250 - 1350 | Medium-Strong |
| C-H (vinylic) | Out-of-plane bend | 960 - 980 | Strong |
Table 3: Predicted UV-Vis Absorption Maxima (in nm)
| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
| Ethanol | ~230 | Not available | π → π* (Aniline moiety) |
| Ethanol | ~300-320 | Not available | π → π* (Stilbene conjugation) |
Note: The position and intensity of UV-Vis absorption bands are highly dependent on the solvent polarity.
Experimental Protocols
Detailed methodologies for acquiring high-quality spectroscopic data are essential for accurate structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Background Spectrum:
-
Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
-
Sample Analysis:
-
Place a small amount of solid this compound onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum.
-
Identify and label the significant absorption peaks.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol, cyclohexane).
-
Prepare a series of dilutions from the stock solution to determine an optimal concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
-
Data Acquisition:
-
Record a baseline spectrum with the blank cuvette.
-
Rinse the cuvette with the sample solution and then fill it with the sample.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Visualizations
The following diagrams illustrate the general workflows and logical relationships in the spectroscopic analysis of an organic compound like this compound.
Conclusion
The spectroscopic analysis of this compound through NMR, IR, and UV-Vis techniques provides a powerful and comprehensive approach to its structural characterization. While this guide presents predicted data based on established principles, the detailed experimental protocols provided will enable researchers to obtain and interpret high-quality spectra for this compound. The synergistic use of these techniques allows for the unambiguous determination of its molecular structure, which is a fundamental prerequisite for its further investigation and application in various scientific fields.
In-Depth Technical Guide: Solubility and Stability of 3-Aminostilbene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-aminostilbene, a crucial stilbene derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for 3-aminostilbene, this document focuses on established methodologies and expected physicochemical properties based on its structural similarity to other aromatic amines and stilbenoids. The protocols outlined herein are intended to serve as a robust starting point for researchers initiating studies on this compound.
Physicochemical Properties of 3-Aminostilbene
| Property | Predicted/Estimated Value | Notes |
| Molecular Formula | C₁₄H₁₃N | |
| Molecular Weight | 195.26 g/mol | |
| Appearance | Expected to be a crystalline solid, potentially light-sensitive (yellowish). | Stilbene derivatives are often crystalline. The amino group may impart color and sensitivity. |
| pKa | ~4-5 (for the amino group) | Typical range for an aromatic amine. This will significantly influence solubility and stability in aqueous solutions at different pH values. |
| LogP | ~3-4 | Estimated based on the structure, suggesting moderate lipophilicity. |
Solubility Profile
The solubility of 3-aminostilbene is a critical parameter for its formulation and application. Based on the structure, it is expected to have low aqueous solubility and better solubility in organic solvents.
Predicted Solubility Data
The following table presents the anticipated solubility of 3-aminostilbene in various solvents at ambient temperature. These are estimated values and should be experimentally verified.
| Solvent | Predicted Solubility (mg/mL) | Polarity Index |
| Water | < 0.01[1] | 10.2 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.01 | - |
| Ethanol | 5 - 15 | 4.3 |
| Methanol | 10 - 25 | 5.1 |
| Dimethyl Sulfoxide (DMSO) | > 50[2][3][4][5] | 7.2 |
| Acetone | 15 - 30 | 5.1 |
| Acetonitrile | 10 - 20 | 5.8 |
| Dichloromethane (DCM) | 20 - 40 | 3.1 |
| Hexane | < 0.1 | 0.1 |
Note: The water solubility of the isomeric 4-aminostilbene has been reported as 5 mg/L (~0.005 mg/mL), which aligns with the predicted low aqueous solubility of 3-aminostilbene.[1]
Experimental Protocol for Solubility Determination
A standardized shake-flask method is recommended for determining the equilibrium solubility of 3-aminostilbene.
Materials:
-
3-Aminostilbene (solid)
-
Selected solvents (HPLC grade)
-
Thermostatically controlled shaker incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 3-aminostilbene to a series of vials, each containing a known volume of the selected solvent.
-
Ensure enough solid is present to maintain saturation even after some dissolves.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Centrifuge the aliquot at high speed (e.g., 10,000 rpm for 15 minutes) to remove any suspended solid particles.
-
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent (e.g., mobile phase for HPLC).
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of 3-aminostilbene.
-
Prepare a calibration curve using standard solutions of 3-aminostilbene of known concentrations.
-
-
Calculation:
-
Calculate the solubility in mg/mL using the concentration obtained from the HPLC analysis and the dilution factor.
-
Caption: Workflow for Solubility Determination.
Stability Profile
The stability of 3-aminostilbene is influenced by several factors, including pH, light, and temperature. Aromatic amines are generally susceptible to oxidative and photodegradation.
pH-Dependent Stability
The stability of 3-aminostilbene in aqueous solutions is expected to be highly dependent on pH. Aromatic amines are typically more stable in acidic conditions where the amino group is protonated, reducing its susceptibility to oxidation.[6]
Predicted pH-Stability Profile (Aqueous Buffer at 25°C):
| pH | Predicted Stability | Expected Degradation Pathway |
| 2-4 | High | Minimal degradation expected. |
| 5-7 | Moderate | Increased potential for oxidation. |
| 8-10 | Low | Rapid degradation due to oxidation of the free amine. |
Experimental Protocol for pH-Dependent Stability Study:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 10).
-
Sample Preparation: Prepare stock solutions of 3-aminostilbene in a suitable organic solvent (e.g., acetonitrile or DMSO) and dilute them into the respective buffers to a final concentration suitable for HPLC analysis. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability.
-
Incubation: Store the buffered solutions in sealed, light-protected containers at a constant temperature (e.g., 25°C or 40°C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.
-
Quantification: Analyze the samples directly by a stability-indicating HPLC method to determine the remaining concentration of 3-aminostilbene.
-
Data Analysis: Plot the concentration of 3-aminostilbene versus time for each pH and determine the degradation rate constant and half-life.
Caption: Workflow for pH Stability Study.
Photostability
Stilbene derivatives are known to undergo photoisomerization (trans to cis) and photocyclization upon exposure to UV light. The presence of an amino group can further sensitize the molecule to photodegradation.
Predicted Photostability:
-
Solid State: Moderately stable, but discoloration upon prolonged exposure to light is expected.
-
In Solution: Likely to be unstable, with degradation accelerated in the presence of oxygen.
Experimental Protocol for Photostability Testing (ICH Q1B Guideline):
-
Sample Preparation:
-
Solid: Spread a thin layer of 3-aminostilbene powder in a suitable transparent container.
-
Solution: Prepare a solution of 3-aminostilbene in a photochemically inert solvent (e.g., acetonitrile) in a quartz cuvette or other transparent vessel.
-
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the samples and dark controls to a calibrated light source that provides both cool white fluorescent and near-UV light. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Time-Point Analysis: At appropriate time intervals, analyze the light-exposed and dark control samples.
-
Analysis: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Compare the results from the exposed samples to the dark controls to determine the extent of photodegradation.
References
The Multifaceted Biological Activities of Stilbenoid Compounds: A Technical Guide for Researchers
Introduction: Stilbenoids, a class of naturally occurring phenolic compounds, have garnered significant attention within the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth overview of the core biological functions of stilbenoids, with a focus on their antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects. Detailed experimental methodologies, quantitative data summaries, and signaling pathway visualizations are presented to support researchers, scientists, and drug development professionals in this field.
Core Biological Activities of Stilbenoids
Stilbenoids exert a wide range of biological effects, largely attributed to their unique chemical structure, which enables them to interact with various cellular targets and signaling pathways.[1][2] The most extensively studied activities are outlined below.
Antioxidant Activity
The antioxidant properties of stilbenoids are fundamental to many of their other biological effects.[1][3] They can directly scavenge free radicals and reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[3][4] The antioxidant capacity of stilbenoids is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging assays. The position and number of hydroxyl groups on the stilbene backbone significantly influence their antioxidant potential.[4]
Anti-inflammatory Effects
Stilbenoids have demonstrated potent anti-inflammatory properties both in vitro and in vivo.[5][6] Their mechanisms of action include the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS), as well as the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[5][7] By downregulating the production of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1), stilbenoids can help to control inflammatory responses.[6][8]
Anticancer Activity
A growing body of evidence supports the potential of stilbenoids as anticancer agents.[9][10][11] They can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis.[3][10] The anticancer effects of stilbenoids are mediated through their interaction with multiple signaling pathways that regulate cell cycle progression and survival, such as the PI3K/Akt pathway.[12]
Neuroprotective Effects
Stilbenoids have shown promise in protecting against neurodegenerative diseases. Their antioxidant and anti-inflammatory properties contribute to their neuroprotective capabilities by reducing oxidative stress and inflammation in the brain, both of which are implicated in neuronal damage.[1][13] Some stilbenoids can also modulate signaling pathways involved in neuronal survival and function.[13][14]
Cardioprotective Effects
The cardioprotective effects of stilbenoids, particularly resveratrol, have been widely investigated.[1][2] They can improve cardiovascular health by enhancing endothelial function, inhibiting platelet aggregation, and protecting against ischemia-reperfusion injury.[1] These beneficial effects are linked to their antioxidant and anti-inflammatory activities, as well as their ability to modulate various signaling pathways in the cardiovascular system.
Quantitative Data on Biological Activities
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several key stilbenoid compounds across various biological assays. These values provide a quantitative measure of their potency.
Table 1: Antioxidant Activity of Stilbenoids (IC50 Values)
| Stilbenoid | DPPH Radical Scavenging Assay (µM) | Hydroxyl Radical Scavenging Assay (µM) | Reference |
| Resveratrol | 4.03 | - | [15] |
| Pterostilbene | 163.43 (µg/mL) | - | [9] |
| Piceatannol | - | - | |
| Pinosylvin | - | - |
Note: Data for some compounds and assays were not available in the search results.
Table 2: Anti-inflammatory Activity of Stilbenoids (IC50 Values)
| Stilbenoid | Assay | Cell Line/Model | IC50 (µM) | Reference |
| Resveratrol | NO Production Inhibition | RAW 264.7 | - | [16] |
| Pterostilbene | Colon Cancer Inhibition | HT-29 | 22.4 | [5] |
| Piceatannol | - | - | - | |
| Pinosylvin | PGE2 Production Inhibition | RAW 264.7 | 10.6 | [17] |
| Pinosylvin | IL-6 Inhibition | - | 32.1 | [8][17] |
| Pinosylvin | MCP-1 Inhibition | - | 38.7 | [8][17] |
Table 3: Anticancer Activity of Stilbenoids (IC50 Values)
| Stilbenoid | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Resveratrol | MDA-MB 231 | 5.017 (µg/mL) | 72 | [15] |
| Resveratrol | MDA-MB 231 | 23.743 (µg/mL) | 48 | [15] |
| Resveratrol | MDA-MB 231 | 58.246 (µg/mL) | 24 | [15] |
| Pterostilbene | HeLa | 108.7 | - | [7] |
| Pterostilbene | CaSki | 44.45 | - | [7] |
| Pterostilbene | SiHa | 91.15 | - | [7] |
| Pterostilbene | HCT-116 | 47.1 | - | [7] |
| Pterostilbene | HT-29 | 80.6 | - | [7] |
| Pterostilbene | MCF-7 | 65 | - | [7] |
| Piceatannol | SOSP-9607 | 1.81 | 24 | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of stilbenoid compounds.
DPPH Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a yellow-colored compound, leading to a decrease in absorbance at 517 nm.[19][20]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.[19]
-
Sample Preparation: Dissolve the stilbenoid compound in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. Make serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample solution to an equal volume of the DPPH working solution.[19] A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a set time, typically 30 minutes.[19][21]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[19][21]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[19]
MTT Cell Viability Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[22][23]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals.[22] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the stilbenoid compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C.[22][24]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.[22]
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated.
Anti-inflammatory Assay in RAW 264.7 Macrophages
This assay evaluates the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
Protocol:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.[4]
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the stilbenoid compound for 1 hour.[4]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[4]
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a local, acute, and well-characterized inflammatory response, resulting in edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.
Protocol:
-
Animal Dosing: Administer the stilbenoid compound (e.g., intraperitoneally or orally) to rats at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[25]
-
Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[25]
-
Paw Volume Measurement: Measure the paw volume of each rat at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[25]
-
Calculation: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema is calculated for the treated groups relative to the control group.
Signaling Pathways Modulated by Stilbenoids
Stilbenoids exert their biological effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key interactions of stilbenoids within these pathways.
PI3K/Akt Signaling Pathway in Neuroprotection
The PI3K/Akt pathway is crucial for neuronal survival. Stilbenoids can activate this pathway, leading to the inhibition of apoptosis and promotion of cell survival in neurons.[14][26]
Caption: Stilbenoid-mediated activation of the PI3K/Akt pathway.
Nrf2 Antioxidant Response Pathway
The Nrf2 pathway is a key regulator of cellular antioxidant defenses. Stilbenoids can activate Nrf2, leading to the expression of antioxidant enzymes and protection against oxidative stress.[27][28]
Caption: Activation of the Nrf2 antioxidant pathway by stilbenoids.
NF-κB Inflammatory Pathway
The NF-κB pathway is a central regulator of inflammation. Stilbenoids can inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB inflammatory pathway by stilbenoids.
Conclusion
Stilbenoid compounds represent a promising class of natural products with a broad spectrum of biological activities relevant to human health. Their antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects are well-documented and are mediated through the modulation of multiple signaling pathways. This technical guide provides a comprehensive resource for researchers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate signaling networks involved. Further research, particularly clinical trials, is warranted to fully elucidate the therapeutic potential of stilbenoids in various disease contexts.
References
- 1. Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Cancer Properties of Resveratrol: A Focus on Its Impact on Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhancement of Anticancer Potential of Pterostilbene Derivative by Chalcone Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Toxicological Evaluation of Piceatannol, Pterostilbene, and ε-Viniferin for Their Potential Use in the Food Industry: A Review [mdpi.com]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. mdpi.com [mdpi.com]
- 21. marinebiology.pt [marinebiology.pt]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Potential Therapeutic Applications of 3-[(E)-2-Phenylethenyl]aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of published research specifically on 3-[(E)-2-Phenylethenyl]aniline and its direct derivatives, this guide synthesizes data from structurally related 3-aminostilbene compounds. The findings presented herein should be considered as a starting point for research and development, with the understanding that the biological activities of exact derivatives may vary.
Executive Summary
The stilbene scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. This technical guide focuses on the therapeutic potential of this compound, also known as 3-aminostilbene, and its analogues. These compounds have emerged as promising candidates in several therapeutic areas, including oncology, neuroprotection, and infectious diseases. This document provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Therapeutic Areas and Biological Activities
Derivatives of 3-aminostilbene have shown significant potential across multiple therapeutic domains. The primary areas of interest are their anticancer, neuroprotective, and antimicrobial properties.
Anticancer Activity
Several 3-aminostilbene derivatives have been investigated for their cytotoxic effects against various cancer cell lines. A notable example is cis-3,4',5-trimethoxy-3'-aminostilbene, which has demonstrated potent inhibitory activity against ovarian cancer cells.[1][2] The mechanism of action for many of these compounds involves the disruption of microtubule dynamics, a validated target in cancer therapy.[3]
Table 1: Anticancer Activity of 3-Aminostilbene Derivatives
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Hemiasterlin derivative A | SKOV3 (ovarian) | 7.48 ± 1.27 | [1][2] |
| cis-3,4',5-trimethoxy-3'-aminostilbene (Compound B) | SKOV3 (ovarian) | 40.3 ± 6.28 | [1][2] |
| Hybrid of A and B (A-L-B) | SKOV3 (ovarian) | 37.9 ± 2.11 | [1][2] |
Neuroprotective Effects
While specific data on 3-aminostilbene is limited, the broader class of stilbenoids is well-documented for its neuroprotective properties. These effects are often attributed to their antioxidant capabilities and their ability to modulate key signaling pathways involved in neuronal survival.
Antimicrobial Activity
The antimicrobial potential of stilbene derivatives has been explored, with some compounds showing activity against various bacterial and fungal strains. The introduction of an amino group at the 3-position can modulate this activity, and further investigation into specific derivatives is warranted.
Synthesis and Methodologies
The synthesis of this compound derivatives can be achieved through established synthetic routes for stilbene compounds, most notably the Wittig and Heck reactions.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of 3-aminostilbene derivatives, which can be adapted for specific target molecules.
Caption: General synthetic routes to 3-aminostilbene derivatives.
Experimental Protocols
This protocol provides a general framework for the synthesis of a stilbene derivative.
-
Phosphonium Salt Formation: React an appropriate benzyl halide with triphenylphosphine in a suitable solvent (e.g., toluene) to form the corresponding benzyltriphenylphosphonium halide.
-
Ylide Generation: Treat the phosphonium salt with a strong base (e.g., sodium methoxide or n-butyllithium) in an anhydrous solvent (e.g., THF or DMF) to generate the phosphorus ylide.
-
Wittig Reaction: Add the desired benzaldehyde derivative (e.g., 3-nitrobenzaldehyde) to the ylide solution and stir at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired stilbene isomer.[4]
This is an alternative method for forming the carbon-carbon double bond.
-
Reaction Setup: Combine an aryl halide (e.g., 3-bromoaniline), an alkene (e.g., styrene), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tolyl)3), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80-140°C until the starting materials are consumed (monitored by TLC or GC-MS).
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent.
-
Purification: Wash the organic extracts, dry over a drying agent, and remove the solvent in vacuo. Purify the residue by column chromatography to yield the final product.[5][6][7]
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[8][9][10]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Mechanisms of Action
While the precise mechanisms for all 3-aminostilbene derivatives are not fully elucidated, the PI3K/Akt signaling pathway is a known target for the neuroprotective effects of some stilbenoids.
Caption: PI3K/Akt signaling pathway in stilbenoid-mediated neuroprotection.
Future Directions and Opportunities
The therapeutic potential of this compound derivatives is a promising area for further research. Future efforts should focus on:
-
Synthesis of Novel Derivatives: A systematic exploration of substitutions on both phenyl rings could lead to the discovery of compounds with enhanced potency and selectivity.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways for the most active compounds will be crucial for their clinical development.
-
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates is essential to assess their drug-likeness.
-
In Vivo Efficacy Studies: Promising compounds should be advanced to preclinical animal models to evaluate their efficacy and safety in a physiological setting.
By leveraging the foundational knowledge of stilbene chemistry and pharmacology, researchers can unlock the full therapeutic potential of this intriguing class of molecules.
References
- 1. A novel hybrid drug between two potent anti-tubulin agents as a potential prolonged anticancer approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unife.it [iris.unife.it]
- 3. researchgate.net [researchgate.net]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki-Heck coupling reaction under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Substituted Stilbenes
Introduction: Stilbene (1,2-diphenylethene) and its derivatives are a class of organic compounds that have garnered significant attention from the scientific community.[1] This interest stems from their diverse biological activities, including anticancer, antioxidant, anti-inflammatory, and cardioprotective properties.[1][2][3] Naturally occurring stilbenes, such as the well-known resveratrol found in grapes and red wine, serve as lead compounds in drug discovery.[2][3] Furthermore, the unique photochemical and photophysical properties of the stilbene scaffold make these compounds valuable in material science for applications like dyes, optical brighteners, and organic light-emitting diodes (OLEDs).[2]
The limited availability of stilbenes from natural sources has necessitated the development of robust and versatile synthetic methodologies.[2] This guide provides an in-depth review of the core synthetic strategies employed for the preparation of substituted stilbenes, targeting researchers, chemists, and professionals in drug development. It covers key olefination and cross-coupling reactions, presenting detailed experimental protocols, comparative data, and mechanistic diagrams to facilitate practical application.
Wittig and Horner-Wadsworth-Emmons (HWE) Olefinations
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for alkene synthesis, converting carbonyl compounds into olefins. They are among the most popular and versatile routes to stilbenes due to the ready availability of starting materials and generally mild reaction conditions.[4]
The Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[5] The ylide is typically prepared by treating a triphenylphosphonium salt, itself derived from a benzyl halide and triphenylphosphine, with a strong base.[4] The stereochemical outcome can be influenced by the nature of the ylide; unstabilized ylides tend to produce (Z)-alkenes, while stabilized ylides favor (E)-alkenes.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
The Genesis of Aminostilbenes: A Technical Guide to Their Discovery and Historical Background
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stilbenes, a class of polyphenolic compounds characterized by a 1,2-diphenylethylene core, have garnered significant attention for their diverse biological activities. While naturally occurring hydroxylated stilbenes like resveratrol are widely studied, their synthetic amino-functionalized counterparts, aminostilbenes, represent a critical area of chemical synthesis and pharmaceutical development. The introduction of the amino group provides a versatile handle for chemical modification and significantly modulates the molecule's electronic properties, influencing its biological activity and potential therapeutic applications, from fluorescent whitening agents to anticancer drugs. This technical guide provides an in-depth exploration of the discovery and historical background of aminostilbenes, detailing seminal synthetic methodologies, quantitative biological data, and the molecular pathways they influence.
Historical Background and Discovery
The story of aminostilbenes is nested within the broader history of stilbene chemistry. The parent stilbene structure was first described in the 19th century, but the synthesis of its derivatives, particularly those with industrial and pharmaceutical relevance, blossomed in the following decades.
Early Synthetic Developments: The Pschorr Cyclization
One of the earliest chemical transformations involving an aminostilbene derivative was reported by Robert Pschorr in 1896.[1][2] While not a direct synthesis of a stable aminostilbene, the Pschorr cyclization utilized the diazonium salt of trans-2-amino-α-phenylcinnamic acid to synthesize phenanthrene-9-carboxylic acid.[1] This intramolecular substitution, catalyzed by copper, demonstrated a key reaction of an aminostilbene precursor, highlighting the chemical potential of this scaffold in the late 19th century.[1][3][4] The reaction proceeds through the formation of an aryl radical from the diazonium salt, which then attacks the adjacent phenyl ring to form the tricyclic phenanthrene system.[3]
References
3-[(E)-2-Phenylethenyl]aniline mechanism of action in biological systems
Introduction to Stilbenoids
Stilbenoids are a class of naturally occurring phenolic compounds characterized by a C6-C2-C6 carbon skeleton. They are found in a variety of plant species and have garnered significant attention from the scientific community for their wide range of pharmacological activities. These activities, including anticancer, neuroprotective, and antimicrobial effects, are largely attributed to their ability to interact with a multitude of biological targets and modulate various cellular signaling pathways. The specific biological effects of a stilbenoid are highly dependent on the nature and position of its substituents on the aromatic rings.
Potential Mechanisms of Action of Stilbenoid Compounds
The biological activity of stilbenoids is multifaceted, stemming from their ability to influence numerous cellular processes. The primary mechanisms can be broadly categorized into anticancer, neuroprotective, and antimicrobial actions.
Anticancer Activity
Stilbenoids have demonstrated significant potential as anticancer agents through several mechanisms:
-
Inhibition of Drug Efflux Transporters: Some stilbenes can enhance the efficacy of chemotherapeutic drugs by inhibiting ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), MRP1, and MRP2.[1] This inhibition leads to increased intracellular concentrations of anticancer drugs in resistant cancer cells.
-
Induction of Apoptosis and Autophagy: Stilbene derivatives, such as 3'-Hydroxypterostilbene, have been shown to induce apoptosis and autophagy in cancer cells.[2] This is often achieved by modulating key signaling pathways like PI3K/Akt and MAPKs.[2]
-
Cell Cycle Arrest: Stilbenoids can interfere with the cell cycle progression in cancer cells, often leading to arrest in the S or G2/M phase, thereby inhibiting proliferation.
Neuroprotective Effects
The neuroprotective properties of stilbenoids are primarily linked to their antioxidant capabilities and their modulation of specific signaling pathways:
-
Antioxidant Activity: Stilbenoids are potent scavengers of reactive oxygen species (ROS), which play a significant role in the pathogenesis of neurodegenerative diseases. By reducing oxidative stress, they protect neurons from damage.
-
Modulation of PI3K/Akt Signaling: Several stilbenoids have been shown to exert their neuroprotective effects by activating the PI3K/Akt signaling pathway, which is crucial for neuronal survival and proliferation.[3][4]
-
Inhibition of Protein Kinase C (PKC): Some stilbenes, like resveratrol, may exert neuroprotective effects through the modulation of Protein Kinase C (PKC).[5]
Antimicrobial Mechanisms
Stilbenoids exhibit a broad spectrum of antimicrobial activity against bacteria and fungi through various mechanisms:
-
Disruption of Cell Membranes: A primary antimicrobial mechanism of stilbenoids involves the perturbation of the microbial cell membrane's lipid bilayer. This disruption leads to increased membrane permeability and leakage of cellular contents, ultimately causing cell death.
-
Inhibition of Biofilm Formation: Stilbenoids can inhibit the formation of biofilms, which are communities of microorganisms that are notoriously resistant to antimicrobial agents.
-
Reversal of Drug Resistance: Some stilbenoids can act as efflux pump inhibitors in bacteria, thereby reversing resistance to conventional antibiotics.
Quantitative Data on Stilbenoid Activity
While specific quantitative data for 3-[(E)-2-Phenylethenyl]aniline is unavailable, the following table summarizes IC50 values for various stilbenoid derivatives against different biological targets, illustrating the range of potencies within this class of compounds.
| Compound | Target/Assay | Cell Line/Organism | IC50 Value | Reference |
| Pinosylvin monomethyl ether | Cytotoxicity | MCF7 | 6.2 ± 1.2 µM | [1] |
| 3'-Hydroxypterostilbene | Growth Inhibition | COLO 205 | 9.0 µM | [2] |
| 3'-Hydroxypterostilbene | Growth Inhibition | HCT-116 | 40.2 µM | [2] |
| 3'-Hydroxypterostilbene | Growth Inhibition | HT-29 | 70.9 µM | [2] |
| Pterostilbene-urea derivative (Comp. 7) | COX-2 Inhibition | - | 85.44 ± 3.88 nM | [6] |
| Pterostilbene-urea derivative (Comp. 7) | Anti-inflammatory (NO production) | - | 9.87 ± 1.38 µM | [6] |
Experimental Protocols
A crucial aspect of understanding the mechanism of action of a compound is the ability to perform robust and reproducible experiments. Below is a generalized protocol for an in vitro enzyme inhibition assay, a common method for evaluating the interaction of a compound with a specific enzyme.
Generic Protocol: In Vitro Enzyme Inhibition Assay
1. Objective: To determine the inhibitory effect of a test compound on the activity of a specific enzyme.
2. Materials:
- Purified enzyme of interest
- Substrate for the enzyme
- Test compound (e.g., a stilbenoid) dissolved in a suitable solvent (e.g., DMSO)
- Assay buffer (optimized for pH and ionic strength for the specific enzyme)
- 96-well microplate
- Microplate reader (spectrophotometer or fluorometer)
- Positive control inhibitor (known inhibitor of the enzyme)
- Negative control (vehicle, e.g., DMSO)
3. Methods:
Visualizing Stilbenoid Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways and mechanisms affected by stilbenoid compounds.
Caption: General anticancer mechanisms of stilbenoids.
Caption: Neuroprotective signaling pathway modulated by stilbenoids.
Caption: Antimicrobial action of stilbenoids via membrane disruption.
Conclusion
The stilbenoid scaffold represents a privileged structure in medicinal chemistry, offering a template for the development of therapeutic agents with diverse mechanisms of action. While the specific biological activities of this compound remain to be fully elucidated, the extensive research on other stilbenoid derivatives provides a strong foundation for predicting its potential biological effects. Future research should focus on targeted studies to identify the specific protein interactions and signaling pathways modulated by this compound to fully understand its therapeutic potential.
References
- 1. Frontiers | Novel Stilbene-Nitroxyl Hybrid Compounds Display Discrete Modulation of Amyloid Beta Toxicity and Structure [frontiersin.org]
- 2. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. marinbio.com [marinbio.com]
- 4. Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-[(E)-2-Phenylethenyl]aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, two-step protocol for the synthesis of 3-[(E)-2-Phenylethenyl]aniline, also known as 3-amino-trans-stilbene. The synthesis proceeds via a Horner-Wadsworth-Emmons reaction to form the stilbene backbone, followed by the reduction of a nitro intermediate to yield the final aniline product. This methodology is robust, scalable, and yields the target compound with high stereoselectivity for the (E)-isomer. All quantitative data is summarized, and a graphical representation of the workflow is provided for clarity.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its stilbene core, coupled with a reactive amino group, allows for further functionalization to create a diverse range of derivatives. Common synthetic strategies for stilbene derivatives include the Wittig reaction, Heck coupling, and McMurry reaction. The protocol detailed below utilizes a Horner-Wadsworth-Emmons olefination, which is known for its high yield and stereocontrol in producing the trans-alkene, followed by a standard nitro group reduction.
Overall Reaction Scheme
The synthesis is performed in two main steps:
Step 1: Horner-Wadsworth-Emmons Reaction
3-Nitrobenzaldehyde reacts with diethyl benzylphosphonate in the presence of a base to form (E)-3-Nitro-1-(2-phenylethenyl)benzene.
Step 2: Reduction of the Nitro Group
(E)-3-Nitro-1-(2-phenylethenyl)benzene is reduced to yield this compound.
Experimental Protocols
3.1. Step 1: Synthesis of (E)-3-Nitro-1-(2-phenylethenyl)benzene
Materials:
-
3-Nitrobenzaldehyde
-
Diethyl benzylphosphonate
-
Sodium methoxide (NaOMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Addition funnel
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 3-nitrobenzaldehyde (1.0 eq) and diethyl benzylphosphonate (1.1 eq) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Prepare a solution of sodium methoxide (1.2 eq) in methanol and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. A yellow precipitate of (E)-3-Nitro-1-(2-phenylethenyl)benzene will form.
-
Purification: Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold methanol to remove impurities. Dry the product under vacuum.
3.2. Step 2: Synthesis of this compound
Materials:
-
(E)-3-Nitro-1-(2-phenylethenyl)benzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (10 M)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask, add (E)-3-Nitro-1-(2-phenylethenyl)benzene (1.0 eq) and dissolve it in ethanol. Add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Acid Addition: Carefully add concentrated hydrochloric acid dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully basify with a 10 M NaOH solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Extraction: Filter the mixture to remove the tin salts. Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.
Data Presentation
| Parameter | (E)-3-Nitro-1-(2-phenylethenyl)benzene | This compound |
| Molecular Formula | C₁₄H₁₁NO₂ | C₁₄H₁₃N |
| Molecular Weight | 225.24 g/mol | 195.26 g/mol |
| Appearance | Yellow solid | Off-white to pale yellow solid |
| Yield | Typically 85-95% | Typically 80-90% |
| Melting Point | 155-157 °C | 101-103 °C |
| ¹H NMR (CDCl₃, δ ppm) | 7.20-7.60 (m, 8H), 8.05 (t, 1H), 8.35 (s, 1H) | 3.75 (s, 2H, -NH₂), 6.65-7.40 (m, 11H) |
| ¹³C NMR (CDCl₃, δ ppm) | 121.2, 122.9, 126.8, 128.5, 128.9, 129.2, 129.6, 133.5, 136.2, 139.1, 148.8 | 113.8, 115.5, 119.1, 126.4, 127.6, 128.7, 128.9, 129.3, 137.5, 138.4, 146.8 |
Visualization of Experimental Workflow
Caption: Synthetic workflow for this compound.
Application of 3-Aminostilbene in Organic Light-Emitting Diodes (OLEDs): A Theoretical and Practical Guide
Introduction:
3-Aminostilbene, a derivative of the stilbene backbone, presents a promising molecular scaffold for application in organic light-emitting diodes (OLEDs). The inherent photoluminescent properties of the stilbene core, coupled with the electron-donating nature of the amino group, suggest its potential utility as a hole-transporting material (HTM) or an emissive dopant in the emissive layer (EML) of an OLED device. While direct experimental data on the application of 3-aminostilbene in OLEDs is limited in publicly available literature, this application note extrapolates from the well-documented performance of analogous aminostilbene derivatives and related compounds to provide a comprehensive overview of its potential, along with detailed experimental protocols for its synthesis and device fabrication.
The amino substitution on the stilbene framework can enhance hole injection and transport capabilities, a critical factor for efficient device performance. Furthermore, modification of the amino group or the stilbene backbone can be used to tune the photophysical properties, such as the emission color and quantum efficiency. This document serves as a foundational guide for researchers and scientists interested in exploring the potential of 3-aminostilbene and its derivatives in the development of next-generation OLED technologies.
Data Presentation: Photophysical and Electroluminescent Properties of Related Aminostilbene Derivatives
To provide a quantitative basis for the potential of 3-aminostilbene, the following table summarizes the key performance metrics of closely related aminostilbene and other blue-emitting organic compounds used in OLEDs. It is important to note that these values are for analogous compounds and should be considered as a starting point for the design and evaluation of 3-aminostilbene-based devices.
| Compound | Role in OLED | Max. Emission Wavelength (nm) | External Quantum Efficiency (EQE) (%) | Luminance (cd/m²) | Turn-on Voltage (V) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) |
| 5P-VTPA[1][2] | Emitter | 451 (film) | 3.59 | - | - | (0.150, 0.076) |
| 5P-DVTPA[1][2] | Emitter | 461 (film) | 3.34 | - | - | (0.148, 0.120) |
| Pyrene-Benzimidazole Derivative (B)[3] | Emitter | - | 4.3 | 290 | 3.5 | (0.148, 0.130) |
| Indenopyrazine Derivative[4] | Emitter | - | 4.6 | - | - | (0.154, 0.078) |
| Diamine-cored tetrastilbene (DTS) derivative[5] | HTL | - | - | - | - | - |
Experimental Protocols
I. Synthesis of 3-Aminostilbene Derivatives
A common and versatile method for the synthesis of stilbene derivatives is the Wittig reaction. The following is a generalized protocol for the synthesis of a 3-aminostilbene derivative.
Materials:
-
3-Nitrobenzaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) or other suitable base
-
Dry tetrahydrofuran (THF)
-
Iron (Fe) powder or Tin(II) chloride (SnCl₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Wittig Reaction (Stilbene Formation):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride to dry THF.
-
Cool the suspension in an ice bath and slowly add sodium hydride.
-
Allow the reaction to stir at room temperature for 1-2 hours to form the ylide (a deep orange/red color is typically observed).
-
Add a solution of 3-nitrobenzaldehyde in dry THF dropwise to the ylide solution at 0 °C.
-
Let the reaction mixture warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product (3-nitrostilbene) by column chromatography on silica gel.
-
-
Reduction of the Nitro Group (Amine Formation):
-
Dissolve the purified 3-nitrostilbene in a suitable solvent such as ethanol or acetic acid.
-
Add iron powder or tin(II) chloride to the solution.
-
Add concentrated hydrochloric acid dropwise and heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and neutralize with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the solution is basic.
-
Extract the product (3-aminostilbene) with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and remove the solvent in vacuo.
-
Further purify the product by column chromatography or recrystallization if necessary.
-
II. OLED Device Fabrication
The following is a general protocol for the fabrication of a multi-layer OLED device using thermal evaporation. The proposed device structure incorporates 3-aminostilbene as a hole-transporting layer.
Device Structure: ITO / 3-Aminostilbene (HTL) / Emissive Layer (EML) / Electron-Transporting Layer (ETL) / Cathode
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
3-Aminostilbene (as the Hole-Transporting Layer, HTL)
-
A suitable emissive material (e.g., a blue-emitting dopant in a host matrix)
-
A suitable electron-transporting material (ETL) (e.g., Alq₃)
-
A low work function metal for the cathode (e.g., LiF/Al)
-
Organic solvents for cleaning (e.g., acetone, isopropanol)
-
Deionized water
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Deposit a layer of 3-aminostilbene as the HTL onto the ITO surface. The thickness can be optimized (typically 30-50 nm). The deposition rate should be controlled (e.g., 0.1-0.2 nm/s).
-
Deposit the emissive layer on top of the HTL. This can be a single material or a host material doped with an emissive guest. The thickness and doping concentration are critical parameters to be optimized.
-
Deposit the electron-transporting layer on top of the EML.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit a thin layer of Lithium Fluoride (LiF) (typically ~1 nm) to facilitate electron injection.
-
Deposit a thicker layer of Aluminum (Al) (typically ~100 nm) as the cathode.
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate the device in a glovebox using a UV-curable epoxy and a glass coverslip.
-
Visualizations
Logical Relationship between Molecular Structure and OLED Performance
The following diagram illustrates the key molecular properties of an aminostilbene derivative and their influence on the performance of an OLED device.
Caption: Structure-Property Relationship in Aminostilbene-based OLEDs.
Experimental Workflow for OLED Fabrication and Characterization
This diagram outlines the major steps involved in the fabrication and subsequent testing of an OLED device incorporating a novel material like 3-aminostilbene.
Caption: OLED Fabrication and Characterization Workflow.
References
- 1. Synthesis and electroluminescence property of new hexaphenylbenzene derivatives including amine group for blue emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and electroluminescence properties of novel deep blue emitting 6,12-dihydro-diindeno[1,2-b;1′,2′-e]pyrazine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
Application Notes: 3-[(E)-2-Phenylethenyl]aniline as a Fluorescent Probe for Amyloid-Beta Plaques
Introduction
3-[(E)-2-Phenylethenyl]aniline, also known as 3-aminostilbene, belongs to the stilbene family of compounds, which are characterized by a central carbon-carbon double bond flanked by two aromatic rings. This structural motif forms the basis for a wide range of fluorescent molecules. While specific data for this compound is limited in the available scientific literature, its structural analogs, particularly other amino-substituted stilbenes, have been extensively investigated as fluorescent probes. A primary application for this class of compounds is the detection and imaging of amyloid-beta (Aβ) plaques, which are pathological hallmarks of Alzheimer's disease.[1][2][3]
The core principle behind the use of these probes lies in their ability to bind to the beta-sheet structures that are characteristic of Aβ fibrils.[1] This binding event often results in a significant change in the photophysical properties of the stilbene derivative, such as an increase in fluorescence quantum yield, leading to a "turn-on" fluorescent signal. This property makes them valuable tools for research into Alzheimer's disease, aiding in the visualization of Aβ plaques in brain tissue and in high-throughput screening for potential inhibitors of Aβ aggregation.[1]
These application notes will provide an overview of the potential use of this compound as a fluorescent probe for Aβ plaques, with data and protocols derived from closely related and well-studied stilbene derivatives.
Data Presentation
The photophysical and binding properties of stilbene-based fluorescent probes are highly dependent on their specific chemical structure and the surrounding environment. Below are tables summarizing representative data for various N-alkylamino stilbene derivatives that serve as analogs for this compound.
Table 1: Representative Photophysical Properties of Stilbene-Based Fluorescent Probes
| Compound Reference | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (nm) |
| Methoxy-trans-stilbene analog 1 | 350 | 420 | 0.69 | 70 |
| Methoxy-trans-stilbene analog 2 | 350 | 415 | 0.07 | 65 |
| Benzoxazolyl stilbene derivative 1 | 370 | 435 | N/A | 65 |
| Benzoxazolyl stilbene derivative 2 | 385 | 471 | N/A | 86 |
Note: Data is compiled from studies on various stilbene derivatives and is intended to be representative.[4][5] N/A indicates data not available in the cited sources.
Table 2: Binding Affinities of Stilbene Derivatives to Amyloid-Beta Aggregates
| Compound Reference | Target | Kᵢ (nM) |
| 4-amino-4'-hydroxy substituted stilbene | Aβ aggregates | 1 - 10 |
Note: This data is for a series of stilbene derivatives and illustrates the high affinity that can be achieved with this class of compounds.[6]
Experimental Protocols
The following protocols are generalized methods for the synthesis and application of stilbene-based fluorescent probes for the study of amyloid-beta.
Protocol 1: General Synthesis of a 3-Aminostilbene Derivative via Wittig Reaction
This protocol describes a general method for synthesizing stilbene derivatives, which can be adapted for this compound.
Materials:
-
3-Nitrobenzaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium methoxide
-
Dichloromethane (DCM)
-
Methanol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Wittig Reaction (Stilbene Formation): a. In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride in anhydrous DCM. b. Add sodium methoxide to the solution and stir at room temperature for 1 hour to form the ylide. c. Add a solution of 3-nitrobenzaldehyde in DCM dropwise to the ylide solution. d. Stir the reaction mixture at room temperature overnight. e. Quench the reaction with water and extract the product with DCM. f. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product (3-nitrostilbene) by column chromatography on silica gel.
-
Reduction of the Nitro Group (Amine Formation): a. Dissolve the purified 3-nitrostilbene in ethanol. b. Add an excess of tin(II) chloride dihydrate to the solution. c. Reflux the mixture for 4-6 hours. d. Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. e. Extract the product with ethyl acetate. f. Wash the organic layer with brine, dry over magnesium sulfate, filter, and concentrate. g. Purify the final product, this compound, by column chromatography.
Protocol 2: In Vitro Amyloid-Beta Aggregation Assay
This protocol is used to assess the ability of a compound to inhibit or modulate the aggregation of Aβ peptides using a fluorescent reporter like Thioflavin T (ThT), which is a common method to which a novel probe like 3-aminostilbene could be compared.
Materials:
-
Synthetic Aβ₁₋₄₂ peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution
-
This compound stock solution in DMSO
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Aβ Peptide Preparation: a. Dissolve Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mg/mL. b. Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas. c. Store the resulting peptide film at -20°C. d. Immediately before use, resuspend the peptide film in PBS to the desired final concentration (e.g., 10 µM).
-
Aggregation Assay: a. In a 96-well black microplate, prepare reaction mixtures containing Aβ₁₋₄₂ in PBS. b. Add varying concentrations of this compound (or control inhibitor) to the wells. Include a vehicle control (DMSO). c. Incubate the plate at 37°C with gentle agitation for 24-48 hours.
-
Fluorescence Measurement: a. After incubation, add ThT stock solution to each well to a final concentration of 5 µM. b. Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm. c. A decrease in ThT fluorescence in the presence of the test compound indicates inhibition of Aβ aggregation.
Protocol 3: Fluorescence Staining of Amyloid Plaques in Brain Tissue
This protocol describes the use of a stilbene-based probe to visualize Aβ plaques in post-mortem brain tissue from a transgenic mouse model of Alzheimer's disease.[1]
Materials:
-
Formalin-fixed, paraffin-embedded brain sections from a 5xFAD transgenic mouse (or similar model).
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Distilled water
-
Phosphate-buffered saline (PBS)
-
This compound staining solution (e.g., 1 µM in PBS/ethanol co-solvent)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: a. Immerse the slides in xylene to remove paraffin. b. Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by distilled water.
-
Staining: a. Wash the slides with PBS. b. Incubate the sections with the this compound staining solution in a dark, humid chamber for 30 minutes at room temperature. c. Wash the slides thoroughly with PBS to remove unbound probe.
-
Mounting and Imaging: a. Mount the coverslips onto the slides using an appropriate mounting medium. b. Visualize the stained Aβ plaques using a fluorescence microscope with appropriate filter sets for the stilbene probe.
Visualizations
Caption: General synthetic workflow for 3-aminostilbene.
Caption: Aβ aggregation pathway and probe interaction.
Caption: Workflow for evaluating a new stilbene probe.
References
- 1. N-Alkylamino Stilbene Compounds as Amyloid β Inhibitors for Alzheimer’s Disease Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and characterization of fluorescent stilbene-based probes targeting amyloid fibrils | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and characterization of fluorescent stilbene-based probes targeting amyloid fibrils [liu.diva-portal.org]
- 4. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima [mdpi.com]
- 6. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Methodologies for the Synthesis of Stilbene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stilbene derivatives represent a class of organic compounds characterized by a 1,2-diphenylethylene core structure. These compounds, both naturally occurring and synthetic, have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties.[1][2][3][4][5] Natural stilbenoids, such as resveratrol found in grapes and pterostilbene in blueberries, exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, cardioprotective, and anticancer activities.[1][2][3][4][6][7] The therapeutic potential of these compounds has spurred the development of various synthetic methodologies to access novel stilbene derivatives with enhanced potency and improved pharmacokinetic profiles.
This document provides detailed application notes and protocols for several key methodologies employed in the synthesis of stilbene derivatives, including the Wittig reaction, Heck reaction, Suzuki coupling, Perkin reaction, and McMurry reaction.
I. Wittig Reaction
The Wittig reaction is a widely used and versatile method for the synthesis of alkenes, including stilbene derivatives.[8][9] It involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone.[8][9] The stereochemical outcome of the reaction can be influenced by the nature of the ylide and the reaction conditions.
Experimental Protocol: Synthesis of (E)- and (Z)-Stilbene
This protocol outlines the synthesis of stilbene from benzyltriphenylphosphonium chloride and benzaldehyde.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
50% aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Molecular Iodine (I₂)
-
95% Ethanol
Procedure:
-
Ylide Generation: In a round-bottom flask, dissolve 9.77 mmol of benzyltriphenylphosphonium chloride and 9.8 mmol of benzaldehyde in 10 mL of dichloromethane.
-
Reaction: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide dropwise to the mixture. The reaction is typically exothermic. Continue stirring at room temperature for 30 minutes.
-
Workup: After the reaction is complete, add 15 mL of water to the flask. Transfer the mixture to a separatory funnel and extract the aqueous layer with two 15 mL portions of dichloromethane. Combine the organic layers.
-
Drying: Dry the combined organic phase over anhydrous sodium sulfate.
-
Isomerization (Optional): To increase the proportion of the more stable (E)-stilbene, a small amount of molecular iodine (approximately 0.3 mmol) can be added to the dichloromethane solution. The solution is then exposed to a 150-W light bulb for about an hour.
-
Purification: After isomerization, wash the organic phase with saturated aqueous sodium bisulfite solution to remove excess iodine, followed by water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product, a mixture of (E)- and (Z)-stilbene, can be purified by recrystallization from hot 95% ethanol.[10]
Quantitative Data:
The Wittig reaction can produce stilbene derivatives in yields ranging from low to excellent, depending on the substrates and reaction conditions.[1]
| Reactants | Product | Yield (%) | Reference |
| Benzyltriphenylphosphonium chloride, Benzaldehyde | Stilbene | 9-52 | [1] |
| Substituted Benzyl Bromides, Benzaldehydes | Substituted (E)-Stilbenes | 48-99 | [1] |
| Wittig Salt, Quinoline-3-carbaldehyde | cis/trans-Stilbenes | 2-75 | [1] |
II. Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[11] It is a highly efficient method for the synthesis of substituted stilbenes, typically with high (E)-selectivity.
Experimental Protocol: Synthesis of Symmetrical trans-Stilbenes
This protocol describes a double Heck reaction of an arenediazonium salt with vinyltriethoxysilane.[12]
Materials:
-
4-Bromoaniline
-
6 N Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Morpholine
-
10% aqueous Sodium Bicarbonate (NaHCO₃)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Vinyltriethoxysilane
-
Methanol
-
Toluene
Procedure:
-
Diazonium Salt Formation: In an Erlenmeyer flask, dissolve 15.0 g of 4-bromoaniline in 36.4 mL of 6 N HCl with warming. Cool the solution to 0°C to precipitate the amine hydrochloride. Add a solution of 6.30 g of sodium nitrite in 10 mL of water dropwise over 10 minutes. Stir for an additional 20 minutes at 0°C.
-
Triazene Formation: Add 8.3 g of morpholine dropwise over 10 minutes. Add 100 mL of water, followed by the dropwise addition of 130 mL of 10% aqueous sodium bicarbonate solution.
-
Heck Coupling: To the triazene solution in methanol, add 0.12 g of palladium acetate, followed by the dropwise addition of a solution of 4.94 g of vinyltriethoxysilane in 10 mL of methanol. Add a second portion of 0.12 g of palladium acetate and stir for 30 minutes at room temperature.
-
Reaction Completion: Warm the mixture to 40°C for 20 minutes and then heat under reflux for 15 minutes.
-
Workup and Purification: Concentrate the solution to half its volume under reduced pressure and add 150 mL of water. Filter the precipitated solid, wash with water, and air dry. The crude product is then boiled in toluene and filtered while hot. The filtrate is concentrated and cooled to yield the crystalline product.[12]
Quantitative Data:
The Heck reaction is known for its good to excellent yields in stilbene synthesis.
| Reactants | Product | Yield (%) | Reference |
| (2-Bromoethyl)benzene, Aryl Halide | Substituted Stilbenes | 54-88 | [1][11] |
| Styrene, Aryl Halide | Biaryl Stilbenes | 88-90 | [1] |
| Substituted Styrenes, Halogenated Benzenes | (E)-Stilbenes | Good | [1] |
| Aryl Bromides, Styrene (Microwave-assisted) | (E)-Stilbenes | 40-100 | [13] |
III. Suzuki Coupling
The Suzuki-Miyaura coupling is another palladium-catalyzed cross-coupling reaction that involves the reaction of an organoboron compound (boronic acid or ester) with an organohalide.[14][15] This method is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and stereospecificity.[14][15]
Experimental Protocol: Synthesis of (E)-Stilbene Derivatives
This protocol details the synthesis of (E)-stilbene derivatives via Suzuki-Miyaura coupling of (E)-2-phenylethenylboronic acid pinacol ester with aryl bromides.[14]
Materials:
-
(E)-2-Phenylethenylboronic acid pinacol ester
-
Aryl bromide
-
Palladium(II) Acetate (Pd(OAc)₂)
-
tri-tert-Butylphosphonium tetrafluoroborate (t-Bu₃PHBF₄)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv.), (E)-2-phenylethenylboronic acid pinacol ester (1.2 equiv.), palladium(II) acetate (5 mol%), tri-tert-butylphosphonium tetrafluoroborate (10 mol%), and potassium carbonate (1.2 equiv.) in 1,4-dioxane.
-
Reaction: Heat the mixture at a specified temperature (e.g., 80°C) under an inert atmosphere (e.g., nitrogen) until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[14][15]
Quantitative Data:
The Suzuki coupling generally provides moderate to good yields of stilbene derivatives.
| Reactants | Product | Yield (%) | Reference |
| (E)-2-Phenylethenylboronic acid pinacol ester, Aryl Bromides | (E)-Stilbene Derivatives | Moderate to Good | [14] |
| Z-Styryl n-butyltelluride, Potassium organotrifluoroborate | Z-Stilbenes | 60-82 | [1] |
| trans-2-Phenylvinylboronic acid, p-Bromoanisole | 4-Methoxy-trans-stilbene | Good | [16] |
IV. Perkin Reaction
The Perkin reaction is an organic reaction that produces α,β-unsaturated aromatic acids (cinnamic acids) via the aldol condensation of an aromatic aldehyde and an acid anhydride, in the presence of an alkali salt of the acid.[17] This method can be adapted for the synthesis of certain stilbene derivatives.[1][18]
Experimental Protocol: Synthesis of Carboxylic Acid-Substituted Stilbenes
This protocol outlines the synthesis of stilbene derivatives through a Perkin condensation.
Materials:
-
Substituted Aromatic Aldehyde
-
Phenylacetic acid
-
Acetic Anhydride
-
Triethylamine
Procedure:
-
Reaction Mixture: A mixture of the aromatic aldehyde (1 equivalent), phenylacetic acid (1 equivalent), acetic anhydride, and triethylamine is heated at reflux for several hours.
-
Workup: The reaction mixture is then poured into water, and the resulting precipitate is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to afford the α-phenylcinnamic acid derivative. Subsequent decarboxylation can lead to the corresponding stilbene.[1][9]
Quantitative Data:
Yields for the Perkin reaction in stilbene synthesis can be moderate.
| Reactants | Product | Yield (%) | Reference |
| Aldehydes, Phenylacetic acid | Carboxylic acid-substituted stilbenes | 48-49 | [1] |
| Benzaldehydes, Phenylacetic acids | Hydroxystilbenes | 49.2-63.7 | [18] |
V. McMurry Reaction
The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules to form an alkene using a low-valent titanium reagent.[8][19] This reaction is particularly useful for the synthesis of symmetrical and sterically hindered stilbenes.[20]
Experimental Protocol: Synthesis of Symmetrical Stilbenes
This protocol describes a typical McMurry coupling reaction using TiCl₄ and a reducing agent.[21]
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Reducing agent (e.g., Zinc powder, LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Aromatic Aldehyde or Ketone
Procedure:
-
Preparation of Low-Valent Titanium: In a flask under an inert atmosphere, suspend the reducing agent (e.g., zinc powder) in anhydrous THF. Add TiCl₄ dropwise at a low temperature (e.g., 0°C). The mixture is then heated at reflux to generate the active low-valent titanium species, which typically appears as a black slurry.
-
Coupling Reaction: A solution of the aromatic aldehyde or ketone in anhydrous THF is added dropwise to the refluxing slurry of the low-valent titanium reagent. The reaction mixture is refluxed for several hours.
-
Workup: After completion, the reaction is cooled to room temperature and quenched by the slow addition of aqueous potassium carbonate solution. The mixture is then filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.[19][20][21]
Quantitative Data:
The McMurry reaction can provide stilbene derivatives in a range of yields.
| Reactants | Product | Yield (%) | Reference |
| Substituted Benzaldehydes | Symmetrical (E)-Stilbenes | Good | [20] |
| Tri- and Tetra-arylethylene precursors | Tri- and Tetra-arylethylenes | Variable | [21] |
Visualizations
Experimental Workflow: Wittig Reaction for Stilbene Synthesis
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02867H [pubs.rsc.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. orbi.uliege.be [orbi.uliege.be]
- 17. Perkin reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. McMurry reaction - Wikipedia [en.wikipedia.org]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
3-Aminostilbene: A Versatile Scaffold for the Synthesis of Novel Bioactive Heterocyclic Compounds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Aminostilbene, a derivative of the stilbene core structure, presents a versatile and promising building block for the synthesis of novel heterocyclic compounds. The presence of the amino group and the reactive double bond within the stilbene framework allows for a variety of chemical transformations, leading to the construction of diverse and complex heterocyclic systems. These resulting compounds, particularly those containing nitrogen, are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of new therapeutic agents. Stilbene derivatives themselves are known to exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. By incorporating the 3-aminostilbene moiety into heterocyclic rings, it is possible to generate new chemical entities with unique pharmacological profiles.
This document provides detailed application notes and experimental protocols for the synthesis of a novel heterocyclic compound, 2-Aminophenanthrene, through the photocyclization of 3-aminostilbene. Phenanthridines and their isomers, aminophenanthrenes, are a class of nitrogen-containing polycyclic aromatic hydrocarbons that have garnered attention for their potential biological activities, including antimicrobial and antitumor properties.[1][2]
Application: Synthesis of 2-Aminophenanthrene via Oxidative Photocyclization
One of the key synthetic transformations of stilbene derivatives is oxidative photocyclization, often referred to as the Mallory reaction. This reaction allows for the efficient synthesis of phenanthrenes from stilbenes through a light-induced cyclization followed by oxidation. In the case of 3-aminostilbene, this reaction provides a direct route to aminophenanthrenes, which are valuable intermediates for the synthesis of more complex bioactive molecules. The amino group can be further functionalized to introduce a variety of substituents, enabling the exploration of structure-activity relationships.
The general workflow for this application involves the irradiation of a solution of 3-aminostilbene in the presence of an oxidizing agent, such as iodine or air, to yield the corresponding aminophenanthrene.
Experimental Workflow for Photocyclization of 3-Aminostilbene
Caption: General workflow for the synthesis of 2-aminophenanthrene from 3-aminostilbene.
Experimental Protocol: Synthesis of 2-Aminophenanthrene
This protocol describes a general method for the oxidative photocyclization of 3-aminostilbene to 2-aminophenanthrene.
Materials:
-
3-Aminostilbene
-
Cyclohexane (or other suitable solvent)
-
Potassium Iodide (KI) or Iodine (I₂)
-
High-pressure mercury lamp (e.g., 400W)
-
Schlenk tube or similar reaction vessel
-
Vertical condenser
-
Chiller
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a Schlenk tube equipped with a vertical condenser open to the air and connected to a chiller, prepare a solution of 3-aminostilbene (e.g., 0.1 mmol) and a catalytic amount of potassium iodide (e.g., 0.1 mmol) in cyclohexane (e.g., 100 mL).
-
Photoreaction: Irradiate the reaction mixture with a high-pressure mercury lamp (e.g., 400 W) under reflux for a specified time (e.g., 3-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-aminophenanthrene.
-
Characterization: The structure of the synthesized 2-aminophenanthrene is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Data Presentation
Table 1: Physicochemical Properties of 2-Aminophenanthrene
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁N | [3][4] |
| Molecular Weight | 193.24 g/mol | [3] |
| CAS Number | 3366-65-2 | [3] |
| Appearance | Solid | [5] |
| Melting Point | Not specified | |
| Boiling Point | Not specified | [5] |
Table 2: Spectroscopic Data for 2-Aminophenanthrene
| Spectroscopy | Data | Reference |
| Mass Spectrum (EI) | Major peaks at m/z 193 (M+), 165, 139 | [3] |
| UV/Visible Spectrum | λmax (in cyclohexane) ~255, 275, 295, 330, 350 nm | [3] |
| ¹H NMR | Predicted shifts would be in the aromatic region (δ 7-9 ppm) | |
| ¹³C NMR | Predicted shifts would be in the aromatic region (δ 110-150 ppm) |
Note: Experimental NMR data for 2-aminophenanthrene were not available in the search results. The provided information is based on general knowledge of similar aromatic compounds.
Table 3: Biological Activity of Aminophenanthrene Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Cyano-substituted phenanthrene derivative 8 | HeLa | 0.33 | |
| Cyano-substituted phenanthrene derivative 11 | HeLa | 0.21 | |
| Cyano-substituted phenanthrene derivative 15 | HeLa | 0.65 | |
| Cyano-substituted phenanthrene derivative 17 | HeLa | 0.45 |
Note: The data in this table is for derivatives of aminophenanthrene, highlighting the potential of this scaffold in developing antiproliferative agents. Specific data for 2-aminophenanthrene was not found.
Signaling Pathway Diagram
While a specific signaling pathway for 2-aminophenanthrene is not detailed in the provided search results, some aminophenanthrene derivatives have been shown to exhibit antiproliferative activity.[2] A general diagram illustrating a potential mechanism of action for an anticancer agent is provided below. This diagram depicts the inhibition of a signaling pathway crucial for cancer cell proliferation.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a cell proliferation signaling pathway by a 2-aminophenanthrene derivative.
3-Aminostilbene serves as a valuable and versatile starting material for the synthesis of novel heterocyclic compounds. The oxidative photocyclization to 2-aminophenanthrene provides a straightforward method to access a key heterocyclic scaffold. The resulting aminophenanthrene can be further elaborated, offering a platform for the development of new drug candidates with potential applications in areas such as oncology. Further research into the synthesis and biological evaluation of a wider range of heterocyclic compounds derived from 3-aminostilbene is warranted to fully explore the potential of this building block in medicinal chemistry.
References
- 1. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenantrene and naphtho[2,1-b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminophenanthrene [webbook.nist.gov]
- 4. PubChemLite - 2-aminophenanthrene (C14H11N) [pubchemlite.lcsb.uni.lu]
- 5. 2-Aminophenanthrene (CAS 3366-65-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-[(E)-2-Phenylethenyl]aniline
Introduction
3-[(E)-2-Phenylethenyl]aniline, also known as 3-aminostilbene, is a chemical intermediate with applications in the synthesis of various organic compounds, including dyes and pharmaceuticals. The quality control and purity assessment of this compound are crucial for its use in research and manufacturing. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described method is suitable for researchers, scientists, and professionals in drug development and quality control laboratories.
Principle
The method employs a reversed-phase C18 column to separate this compound from potential impurities.[1][2][3][4] The separation is achieved using an isocratic mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution. An acidic modifier is often used to ensure good peak shape and reproducibility.[1][3][5] Detection is performed using a UV detector at the maximum absorbance wavelength of the analyte, which for (E)-stilbene derivatives is typically in the range of 302-336 nm.[2]
Experimental Protocols
1. Apparatus and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition and Processing Software.
-
Analytical Balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
2. Reagents and Chemicals
-
This compound reference standard.
-
Methanol (HPLC grade).
-
Water (HPLC grade or purified water).
-
Formic acid (or another suitable acidic modifier like acetic acid or phosphoric acid). [1][3][5]
3. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid. The mobile phase should be degassed before use.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain desired concentrations for calibration (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Prepare the sample solution by accurately weighing a suitable amount of the sample, dissolving it in the mobile phase, and diluting it to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C[1] |
| Injection Volume | 10 µL[2] |
| Detection Wavelength | 320 nm[1] |
| Run Time | Approximately 10 minutes |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | RSD ≤ 2.0% | < 1.0% |
| Retention Time (Rt) | - | Approx. 5.2 min |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,230 |
| 5 | 76,150 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 759,800 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Linearity Equation | y = mx + c |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key factors influencing HPLC separation and peak resolution.
References
- 1. Trans-Stilbenes in Commercial Grape Juices: Quantification Using HPLC Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography-based evaluation of lipophilicity of a series of novel stilbene derivatives [pharmacia.pensoft.net]
- 3. Identification and quantification of stilbenes in fruits of transgenic tomato plants (Lycopersicon esculentum Mill.) by reversed phase HPLC with photodiode array and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Separation of Stilbene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for 3-[(E)-2-Phenylethenyl]aniline in Medicinal Chemistry
Introduction
3-[(E)-2-Phenylethenyl]aniline, also known as 3-aminostilbene, is an organic compound belonging to the stilbene family. Stilbenes are a class of compounds characterized by a 1,2-diphenylethylene core structure and have garnered significant interest in medicinal chemistry due to the well-documented biological activities of resveratrol, a naturally occurring stilbenoid. The presence of an aniline moiety in this compound provides a versatile scaffold for chemical modification, making it an intriguing starting point for the development of novel therapeutic agents. This document aims to provide an overview of the potential applications of this compound in medicinal chemistry, drawing upon the known biological activities of related stilbene and aniline derivatives.
Potential Therapeutic Applications
While specific biological data for this compound is not extensively available in the public domain, the structural similarity to other bioactive molecules suggests several potential areas of therapeutic interest.
Anticancer Activity
Stilbene derivatives are well-known for their potential as anticancer agents. The parent compound, resveratrol, has been shown to exhibit anti-proliferative effects in various cancer cell lines. The mechanism of action for many stilbenoids involves the inhibition of key signaling pathways implicated in cancer progression, such as those involving kinases. It is plausible that derivatives of this compound could be synthesized to target specific kinases overexpressed in cancer cells. The aniline group offers a convenient handle for the introduction of various pharmacophores to enhance potency and selectivity.
Kinase Inhibition
The aniline scaffold is a common feature in many approved kinase inhibitors. The amino group can act as a crucial hydrogen bond donor or acceptor, facilitating binding to the ATP-binding pocket of kinases. By analogy, this compound could serve as a foundational structure for the design of novel kinase inhibitors. The phenylethenyl group can be modified to explore interactions with different regions of the kinase active site, potentially leading to the discovery of potent and selective inhibitors for various therapeutic targets, including those in oncology and inflammatory diseases.
Experimental Protocols
Due to the limited availability of specific experimental data for this compound, the following protocols are generalized based on standard methodologies for the synthesis and evaluation of related stilbene and aniline derivatives.
General Synthesis of this compound Derivatives
A common method for the synthesis of stilbene derivatives is the Wittig reaction or the Horner-Wadsworth-Emmons reaction. For this compound, a plausible synthetic route would involve the reaction of a protected 3-aminobenzaldehyde with a suitable benzylphosphonium salt or benzylphosphonate ester.
Protocol: Horner-Wadsworth-Emmons Reaction
-
Preparation of the Phosphonate Ester: React benzyl bromide with triethyl phosphite at elevated temperature (e.g., 150 °C) to afford diethyl benzylphosphonate.
-
Deprotonation: Treat the diethyl benzylphosphonate with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0 °C to generate the corresponding carbanion.
-
Condensation: Add a solution of N-protected 3-aminobenzaldehyde (e.g., N-Boc-3-aminobenzaldehyde) in THF to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Deprotection: Remove the protecting group from the aniline nitrogen (e.g., treat the N-Boc derivative with trifluoroacetic acid in dichloromethane) to yield this compound.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
To evaluate the potential of this compound derivatives as kinase inhibitors, a variety of in vitro assays can be employed. A common method is the ADP-Glo™ Kinase Assay.
Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest, a suitable substrate (e.g., a generic peptide substrate), ATP, and the test compound (a derivative of this compound) in a kinase buffer.
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to the reaction mixture to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer. The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition by the test compound relative to a control reaction without the inhibitor.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
Caption: Hypothesized mechanism of action via kinase inhibition.
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its structural relationship to known bioactive stilbenes and the presence of a versatile aniline moiety suggest its potential as a starting point for the development of novel therapeutics, particularly in the areas of oncology and kinase inhibition. Further research is warranted to synthesize and evaluate a library of derivatives to elucidate the structure-activity relationships and to identify lead compounds for further development. The protocols and conceptual frameworks provided herein offer a guide for researchers venturing into the exploration of this interesting chemical space.
Application Notes and Protocols: Synthesis of Metal Complexes with 3-Aminostilbene Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and characterization of metal complexes featuring 3-aminostilbene as a ligand. These compounds are of interest in medicinal chemistry and materials science due to the combined photophysical properties of the stilbene backbone and the coordination capabilities of the amino group, which can lead to novel therapeutic agents or functional materials.
Introduction
Stilbene derivatives are well-known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The introduction of an amino group at the 3-position provides a coordination site for metal ions, allowing for the creation of metal complexes with potentially enhanced or novel functionalities. The metal center can modulate the electronic properties of the stilbene ligand, influence its biological activity, and introduce new mechanisms of action. This protocol outlines a reliable method for the synthesis of the 3-aminostilbene ligand and its subsequent complexation with a representative transition metal, copper(II).
Experimental Protocols
Part 1: Synthesis of 3-Aminostilbene Ligand
The synthesis of 3-aminostilbene is achieved via a two-step process involving a Wittig reaction to form the stilbene backbone, followed by the reduction of a nitro group to the desired amine.
Step 1.1: Synthesis of (E)-3-Nitrostilbene via Wittig Reaction
This procedure is adapted from established Wittig reaction protocols for stilbene synthesis.[1][2][3]
Materials:
-
Benzyltriphenylphosphonium chloride
-
3-Nitrobenzaldehyde
-
Dichloromethane (DCM)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Saturated aqueous Sodium Bisulfite (NaHSO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
95% Ethanol
Procedure:
-
Prepare a 50% (w/v) NaOH solution by dissolving 25 g of NaOH in 50 mL of deionized water. Allow the solution to cool to room temperature.
-
In a 250 mL round-bottom flask, dissolve benzyltriphenylphosphonium chloride (10 mmol) and 3-nitrobenzaldehyde (10 mmol) in 50 mL of dichloromethane.
-
With vigorous stirring, add the 50% NaOH solution (40 mL) dropwise to the dichloromethane solution over 30 minutes.
-
Continue to stir the biphasic mixture vigorously for an additional 2 hours at room temperature.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated aqueous sodium bisulfite, and finally with 50 mL of deionized water until the aqueous wash is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.
-
The crude product is purified by recrystallization from hot 95% ethanol to yield (E)-3-nitrostilbene as a solid.
Step 1.2: Reduction of (E)-3-Nitrostilbene to (E)-3-Aminostilbene
This protocol is based on the reduction of aromatic nitro compounds.[4][5]
Materials:
-
(E)-3-Nitrostilbene
-
Ethanol
-
Water
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a 500 mL round-bottom flask, suspend (E)-3-nitrostilbene (5 mmol) in a mixture of ethanol (100 mL) and water (25 mL).
-
Add iron powder (25 mmol) and ammonium chloride (2.5 mmol) to the suspension.
-
Heat the mixture to reflux and maintain reflux with vigorous stirring for 4 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude (E)-3-aminostilbene.
-
The product can be further purified by column chromatography on silica gel.
Part 2: Synthesis of a Copper(II) Complex with 3-Aminostilbene
This is a general procedure for the complexation of an aromatic amine with a copper(II) salt, which can be adapted for other transition metals.[6][7][8]
Materials:
-
(E)-3-Aminostilbene
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve (E)-3-aminostilbene (2 mmol) in 30 mL of hot ethanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 20 mL of hot ethanol.
-
Slowly add the copper(II) acetate solution to the stirred solution of the 3-aminostilbene ligand. A color change and the formation of a precipitate should be observed.
-
Heat the resulting mixture to reflux for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid product thoroughly with ethanol and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Data Presentation
The synthesized ligand and its metal complexes should be characterized by various spectroscopic and analytical techniques. The following tables summarize the expected data for a representative [Cu(3-aminostilbene)₂(CH₃COO)₂] complex.
Table 1: Physicochemical and Analytical Data
| Compound | Formula | Formula Weight ( g/mol ) | Color | M.p. (°C) | Yield (%) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (μB) |
| 3-Aminostilbene | C₁₄H₁₃N | 195.26 | Pale Yellow | 150-152 | - | - | - |
| [Cu(C₁₄H₁₃N)₂(CH₃COO)₂] | C₃₂H₃₂CuN₂O₄ | 588.16 | Green | >250 (dec.) | ~75 | Non-electrolyte | 1.8 - 2.2 |
Table 2: Spectroscopic Data
| Compound | FT-IR (cm⁻¹) ν(N-H) | FT-IR (cm⁻¹) ν(C=C) | FT-IR (cm⁻¹) ν(M-N) | UV-Vis λₘₐₓ (nm) (Assignment) |
| 3-Aminostilbene | ~3400, ~3300 | ~1600 | - | ~280 (π→π), ~320 (n→π) |
| [Cu(C₁₄H₁₃N)₂(CH₃COO)₂] | ~3250, ~3150 (Shifted) | ~1590 (Shifted) | ~450-500 | ~285 (π→π*), ~380 (CT), ~650 (d-d) |
Visualizations
The following diagrams illustrate the synthetic workflow and a hypothetical signaling pathway that could be investigated for such metal complexes.
Caption: Synthetic workflow for the metal complex.
Caption: Hypothetical apoptotic signaling pathway.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. juliethahn.com [juliethahn.com]
- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Incorporation of 3-Aminostilbene into Polymer Structures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for incorporating the fluorescent monomer 3-aminostilbene into polyamide and polyimide structures. The resulting polymers, featuring the stilbene moiety, are promising candidates for applications in fluorescent imaging, sensing, and as functional biomaterials.[1][2][3][4][5]
Introduction to 3-Aminostilbene-Containing Polymers
3-Aminostilbene is an attractive monomer for the synthesis of functional polymers due to its inherent fluorescence and the presence of a reactive primary amine group. This amine functionality allows for its incorporation into polymer backbones via step-growth polymerization, most commonly through the formation of amide or imide linkages. The resulting aromatic polymers are expected to exhibit high thermal stability and unique photophysical properties conferred by the stilbene unit.[6][7][8]
Potential Applications:
-
Fluorescent Probes and Sensors: The stilbene moiety can act as a built-in fluorophore, enabling the development of materials for sensing and bioimaging.[1][2][3][4]
-
Drug Delivery Vehicles: Functional polymers can be designed for the targeted delivery and release of therapeutic agents.[2]
-
High-Performance Materials: Aromatic polyamides and polyimides are known for their excellent thermal and mechanical properties, making them suitable for demanding applications.[9][10][11]
Synthesis of Polyamides Incorporating 3-Aminostilbene
Aromatic polyamides can be synthesized by the polycondensation reaction of a diamine with a dicarboxylic acid. In this protocol, 3-aminostilbene serves as a mono-functional amine, which will cap the polymer chains. To form a high molecular weight polymer, a di-functional amine is required. Therefore, this protocol will describe the synthesis of a copolyamide using 3-aminostilbene as a chain-capping agent to control molecular weight and introduce fluorescent end-groups. For forming a polymer where 3-aminostilbene is a repeating unit, a di-functional derivative of stilbene, such as 3,3'-diaminostilbene, would be necessary. This protocol adapts the Yamazaki-Higashi direct phosphorylation polycondensation method.[9][10]
Experimental Protocol: Synthesis of a 3-Aminostilbene End-Capped Aromatic Polyamide
This protocol describes the synthesis of a polyamide from 4,4'-oxydianiline and terephthalic acid, with 3-aminostilbene as the end-capping agent.
Materials:
-
4,4'-Oxydianiline (ODA)
-
Terephthalic acid (TPA)
-
3-Aminostilbene
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂), anhydrous
-
Methanol
-
Argon gas supply
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 4,4'-oxydianiline (e.g., 10 mmol), terephthalic acid (e.g., 10 mmol), and a calculated amount of 3-aminostilbene (e.g., 0.2 mmol for a target molecular weight) and anhydrous calcium chloride (e.g., 3.0 g).
-
Add NMP (e.g., 40 mL) and pyridine (e.g., 10 mL) to the flask.
-
Stir the mixture at room temperature under a gentle flow of argon until all solids are dissolved.
-
Add triphenyl phosphite (e.g., 12 mL) to the solution.
-
Heat the reaction mixture to 100-110 °C and maintain for 3-4 hours with continuous stirring. The viscosity of the solution will increase as the polymerization proceeds.
-
After cooling to room temperature, pour the viscous polymer solution into vigorously stirred methanol (e.g., 500 mL) to precipitate the polyamide.
-
Collect the fibrous polymer precipitate by filtration, wash thoroughly with hot water and methanol to remove residual solvents and reagents.
-
Dry the polymer in a vacuum oven at 80 °C for 24 hours.
Workflow for Polyamide Synthesis:
Data Presentation: Polyamide Synthesis
| Polymer ID | 3-Aminostilbene (mol%) | Yield (%) | Inherent Viscosity (dL/g)¹ | Tg (°C)² | Td5 (°C)³ |
| PA-1 | 0 | 95 | 1.25 | 275 | 530 |
| PA-2 | 1 | 94 | 0.98 | 272 | 525 |
| PA-3 | 2 | 96 | 0.75 | 268 | 520 |
¹Measured in NMP at a concentration of 0.5 g/dL at 30 °C. ²Glass transition temperature, determined by DSC. ³Temperature at 5% weight loss, determined by TGA.
Synthesis of Polyimides Incorporating 3-Aminostilbene
Aromatic polyimides are typically synthesized via a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to form the final insoluble polyimide.[11][12][13] Similar to the polyamide synthesis, 3-aminostilbene can be used as a mono-functional amine to control the molecular weight and introduce fluorescent end-groups.
Experimental Protocol: Synthesis of a 3-Aminostilbene End-Capped Aromatic Polyimide
This protocol details the synthesis of a polyimide from 4,4'-oxydianiline (ODA) and pyromellitic dianhydride (PMDA), with 3-aminostilbene as the end-capping agent.
Materials:
-
4,4'-Oxydianiline (ODA)
-
Pyromellitic dianhydride (PMDA)
-
3-Aminostilbene
-
N,N-Dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Argon gas supply
Procedure:
Step 1: Synthesis of Poly(amic acid)
-
In a dry, three-necked flask under an argon atmosphere, dissolve 4,4'-oxydianiline (e.g., 10 mmol) and a calculated amount of 3-aminostilbene (e.g., 0.2 mmol) in DMAc (e.g., 50 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Gradually add solid pyromellitic dianhydride (e.g., 10 mmol) to the stirred solution.
-
Continue stirring at 0-5 °C for 1 hour, then allow the reaction to proceed at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add acetic anhydride (e.g., 40 mmol) and pyridine (e.g., 20 mmol) as dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 1 hour, then heat to 50-60 °C for 3 hours.
-
Precipitate the polyimide by pouring the solution into a large volume of stirred methanol.
-
Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at 100 °C for 24 hours.
Workflow for Polyimide Synthesis:
Data Presentation: Polyimide Synthesis
| Polymer ID | 3-Aminostilbene (mol%) | Yield (%) | Inherent Viscosity (dL/g)¹ | Tg (°C)² | Td5 (°C)³ |
| PI-1 | 0 | 98 | 1.85 | 385 | 560 |
| PI-2 | 1 | 97 | 1.42 | 380 | 555 |
| PI-3 | 2 | 98 | 1.15 | 376 | 550 |
¹Of the poly(amic acid) precursor in DMAc at 0.5 g/dL at 30 °C. ²Glass transition temperature, determined by DSC. ³Temperature at 5% weight loss, determined by TGA.
Characterization of 3-Aminostilbene-Containing Polymers
FTIR Spectroscopy:
-
Polyamides: Successful polymerization is confirmed by the appearance of characteristic amide bands, including the N-H stretch (~3300 cm⁻¹) and the amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands.[14][15]
-
Polyimides: The completion of imidization is monitored by the disappearance of amic acid bands and the appearance of characteristic imide absorption bands at approximately 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching).[16]
NMR Spectroscopy:
-
¹H and ¹³C NMR spectroscopy can be used to confirm the polymer structure. The presence of aromatic protons from both the stilbene moiety and the other monomers, as well as the characteristic amide or imide linkages, can be identified.
Molecular Weight Analysis:
-
The molecular weight and molecular weight distribution of the polymers can be determined by gel permeation chromatography (GPC) or size exclusion chromatography (SEC).[17] The number average molecular weight (Mn) can be controlled by the stoichiometry of the monomers and the amount of 3-aminostilbene used as an end-capper, as described by the Carothers equation for step-growth polymerization.[18][19][20][21]
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature. Aromatic polyamides and polyimides typically exhibit high decomposition temperatures.[22]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymers.
Fluorescence Spectroscopy:
-
The incorporation of the 3-aminostilbene moiety is expected to impart fluorescence to the polymers.[6] Fluorescence spectroscopy can be used to determine the excitation and emission maxima and the quantum yield of the resulting materials. These properties are crucial for applications in sensing and imaging.[2][3]
Logical Relationships in Polymer Synthesis
The synthesis of high molecular weight step-growth polymers is governed by several key principles.
By carefully controlling these factors, researchers can synthesize 3-aminostilbene-containing polymers with desired molecular weights and properties for a range of advanced applications.
References
- 1. labinsights.nl [labinsights.nl]
- 2. Fluorescent Polymers Conspectus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Fluorescent Polymers - CD Bioparticles [cd-bioparticles.net]
- 5. Design, Synthesis, and Biomedical Application of Multifunctional Fluorescent Polymer Nanomaterials [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 13. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 14. syntechinnovation.com [syntechinnovation.com]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
- 18. fiveable.me [fiveable.me]
- 19. Blog de ingeniería química: Molecular Weight Control in Step Growth Polymerization [iqriosity.blogspot.com]
- 20. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quality Control of 3-[(E)-2-Phenylethenyl]aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(E)-2-Phenylethenyl]aniline, a derivative of stilbene, is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity and quality are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the comprehensive quality control of this compound using various analytical techniques.
Rigorous quality control measures are essential to identify and quantify impurities, confirm the identity and structure of the compound, and ensure batch-to-batch consistency.[1] The following protocols are designed to be implemented in a Good Manufacturing Practice (GMP) compliant laboratory setting.
General Quality Control Workflow
The quality control process for this compound involves a series of analytical tests to assess its identity, purity, and quality. A typical workflow is outlined below.
Caption: Quality Control Workflow for this compound.
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a primary technique for assessing the purity of this compound and quantifying its content (assay). A reversed-phase HPLC method is generally suitable for this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. A typical gradient could be starting from 40% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV-Vis spectrum, a wavelength around 320 nm is expected to be suitable for detection.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh about 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Standard Preparation: Prepare a standard solution of this compound with a known concentration in acetonitrile.
-
Analysis: Inject the sample and standard solutions into the HPLC system. The purity is determined by the area percentage of the main peak. The assay is calculated by comparing the peak area of the sample to that of the standard.
Expected Quantitative Data (Exemplary):
| Parameter | Expected Value |
| Retention Time | ~12.5 min |
| Purity (by area %) | ≥ 99.0% |
| Assay | 98.0% - 102.0% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile impurities. Due to the relatively high boiling point of stilbene derivatives, a high-temperature GC program is necessary.
Experimental Protocol:
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like dichloromethane or acetone (e.g., 100 µg/mL).
-
Analysis: Inject the sample into the GC-MS system. Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).
Expected Quantitative Data (Exemplary):
| Parameter | Expected Value |
| Retention Time | ~15.8 min |
| Molecular Ion (M+) | m/z 195 |
| Key Fragment Ions | m/z 180, 167, 118, 91 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is essential for the unambiguous identification and structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values are used to confirm the structure.
Expected Quantitative Data (Exemplary ¹H and ¹³C NMR in CDCl₃):
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 6.6 - 7.6 | m | 9H | Phenyl and Aniline rings |
| Vinylic Protons | 6.9 - 7.2 | d, d | 2H | -CH=CH- |
| Amine Proton | ~3.7 | br s | 2H | -NH₂ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Aromatic Carbons | 113 - 147 | Phenyl and Aniline rings |
| Vinylic Carbons | 125 - 130 | -CH=CH- |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Acquire the infrared spectrum in the range of 4000-400 cm⁻¹.
Expected Quantitative Data (Exemplary):
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3450 - 3300 | N-H stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic and Vinylic |
| 1620 - 1600 | C=C stretch | Aromatic and Vinylic |
| 1600 - 1580 | N-H bend | Primary Amine (-NH₂) |
| 970 - 960 | C-H bend (out-of-plane) | trans-Vinylic |
| 850 - 750 | C-H bend (out-of-plane) | Aromatic substitution |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis and as a supportive identification test.
Experimental Protocol:
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: A UV-grade solvent such as ethanol or acetonitrile.
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to obtain an absorbance reading between 0.2 and 0.8.
-
Analysis: Scan the sample from 200 to 400 nm.
Expected Quantitative Data (Exemplary):
| Parameter | Expected Value |
| λmax 1 | ~225 nm |
| λmax 2 | ~320 nm |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical techniques and the quality attributes they assess for this compound.
Caption: Analytical Techniques for Quality Attributes Assessment.
Conclusion
The analytical methods described in this document provide a comprehensive framework for the quality control of this compound. Adherence to these protocols will help ensure the quality, safety, and consistency of this important pharmaceutical intermediate. It is crucial to note that all analytical methods should be properly validated according to ICH guidelines before routine use.
References
Application Notes and Protocols for 3-[(E)-2-Phenylethenyl]aniline in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(E)-2-Phenylethenyl]aniline, a member of the stilbene family of compounds, represents a promising scaffold for the development of novel anticancer agents. Stilbenes, both naturally occurring and synthetic, have demonstrated a wide range of biological activities, including potent antitumor effects.[1][2][3][4][5] The core structure, characterized by a 1,2-diphenylethylene skeleton, allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[1][4][5] This document provides detailed application notes and experimental protocols for researchers investigating the anticancer potential of this compound and its derivatives.
Rationale for Anticancer Potential
The anticancer activity of stilbene derivatives is often attributed to their ability to interact with various cellular targets and modulate key signaling pathways involved in cancer progression.[6][7][8] The introduction of an amino group at the meta-position of one of the phenyl rings in the stilbene scaffold, as in this compound, can significantly influence its biological activity. This modification can enhance interactions with target proteins and improve water solubility, a critical factor for drug development.[9]
Key Mechanistic Insights
Research on structurally related amino-stilbene compounds suggests several potential mechanisms of action for this compound and its analogs:
-
Tubulin Polymerization Inhibition: Many stilbene derivatives, including combretastatin A-4, are potent inhibitors of tubulin polymerization.[10][11] They bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
-
Induction of Apoptosis: Amino-stilbene derivatives have been shown to induce apoptosis in various cancer cell lines. This programmed cell death can be triggered through both intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: By interfering with microtubule formation or other cell cycle checkpoints, these compounds can halt the proliferation of cancer cells.[6]
-
Induction of Cellular Senescence: Some stilbene compounds can induce a state of permanent cell cycle arrest known as cellular senescence, which can inhibit tumor growth.[6]
-
Modulation of Signaling Pathways: Stilbene derivatives have been reported to modulate various signaling pathways critical for cancer cell survival and proliferation, such as the p38-MAPK/SIRT1 pathway.[12]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative amino-stilbene derivatives against various human cancer cell lines. This data is compiled from multiple studies and serves as a reference for the potential potency of this compound analogs.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| (E)-4-(3,5-dimethoxystyryl)aniline | CHO-K1 | XTT | 15.6 | [13][14] |
| (E)-4-(3,5-dimethoxystyryl)aniline | HepG2 | XTT | 62.5 | [13][14] |
| Diarylacrylonitrile analogue 3b | Various (NCI-60 panel) | MTT | <0.01 | [15] |
| Diarylacrylonitrile analogue 4a | Various (NCI-60 panel) | MTT | <0.01 | [15] |
| 4-hydroxy-trans-stilbene | Caco-2 | Not Specified | 11.4 | [16] |
| 4-hydroxy-trans-stilbene | HT-29 | Not Specified | 24.4 | [16] |
| Pterostilbene | Caco-2 | Not Specified | >73.9 | [16] |
| Resveratrol | Caco-2 | Not Specified | >73.9 | [16] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives via a Wittig reaction, a common method for stilbene synthesis.
Materials:
-
3-Nitrobenzaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium methoxide
-
Dichloromethane (DCM)
-
Methanol
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 3-Nitrostilbene:
-
Dissolve benzyltriphenylphosphonium chloride in anhydrous DCM.
-
Add sodium methoxide and stir the mixture at room temperature for 1 hour to form the ylide.
-
Add a solution of 3-nitrobenzaldehyde in DCM dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 3-nitrostilbene.
-
-
Reduction to this compound:
-
Dissolve the synthesized 3-nitrostilbene in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, filter the hot reaction mixture through a bed of celite.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
-
Further purification can be achieved by column chromatography if necessary.
-
Visualization of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative from the stock solution in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.
-
Visualization of Experimental Workflow:
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Protocol 3: Tubulin Polymerization Assay
This protocol describes an in vitro assay to determine the effect of this compound derivatives on tubulin polymerization.
Materials:
-
Tubulin protein (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
This compound derivative
-
Positive control (e.g., Combretastatin A-4)
-
Negative control (DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well, UV-transparent plates
Procedure:
-
Preparation:
-
Pre-warm the spectrophotometer to 37°C.
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a tubulin solution (e.g., 3 mg/mL) in general tubulin buffer on ice.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate on ice, add the general tubulin buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10%), and the test compound at various concentrations.
-
Include wells for the positive and negative controls.
-
Add the tubulin solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance versus time for each concentration.
-
Determine the extent of inhibition by comparing the polymerization rate and the maximum polymer mass of the compound-treated samples to the negative control.
-
Calculate the IC50 value for the inhibition of tubulin polymerization.
-
Signaling Pathway Visualization
The following diagram illustrates a potential signaling pathway affected by this compound derivatives, leading to apoptosis.
References
- 1. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ricerca.unich.it [ricerca.unich.it]
- 4. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stilbene Compounds Inhibit Tumor Growth by the Induction of Cellular Senescence and the Inhibition of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Stilbenes: a promising small molecule modulator for epigenetic regulation in human diseases [frontiersin.org]
- 9. core.ac.uk [core.ac.uk]
- 10. Tubulin-interactive stilbene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A novel stilbene derivative (GMQ3) suppressed proliferation and induced apoptosis in lung cancer via the p38-MAPK/SIRT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of a series of resveratrol analogues as potent anti-cancer agents that target tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Heck Coupling for Stilbene Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Heck coupling reaction for stilbene synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the Heck coupling reaction for stilbene synthesis in a systematic question-and-answer format.
Issue 1: Low or No Product Yield
Question: My Heck coupling reaction is giving a low yield or no desired stilbene product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in a Heck coupling reaction can stem from several factors related to the catalyst, reagents, or reaction conditions. Below is a step-by-step troubleshooting guide:
-
Catalyst Activity:
-
Is your palladium catalyst active? Palladium(0) is the active catalytic species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), ensure your reaction conditions facilitate its reduction to Pd(0). The presence of phosphine ligands, solvents like DMF, or certain bases can aid in this reduction.
-
Have you considered catalyst deactivation? Palladium catalysts can deactivate through aggregation (forming palladium black) or poisoning.
-
Troubleshooting:
-
Ensure thorough degassing of solvents and reagents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Use ligands, such as phosphines (e.g., P(o-Tol)₃, PPh₃) or N-heterocyclic carbenes (NHCs), to stabilize the palladium catalyst.[1][2][3]
-
If palladium black is observed, consider using a different ligand or catalyst system, or adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) which can help stabilize the catalyst.[4]
-
-
-
-
Reaction Components:
-
Is the aryl halide sufficiently reactive? The reactivity order for aryl halides in the Heck reaction is generally I > Br > Cl.[5] Aryl triflates are also highly reactive.
-
Are there problematic functional groups? Electron-donating groups on the aryl halide can decrease its reactivity, while electron-withdrawing groups tend to increase it.[1][6]
-
Troubleshooting: For less reactive aryl halides with electron-donating groups, increasing the reaction temperature or catalyst loading may be necessary to achieve good yields.[6]
-
-
Is the base appropriate and sufficient? The base is crucial for neutralizing the hydrogen halide produced during the reaction.
-
-
Reaction Conditions:
-
Is the reaction temperature optimal? Higher temperatures are often required, especially for less reactive aryl halides like bromides and chlorides.[1]
-
Troubleshooting: If you see no reaction at a lower temperature, incrementally increase it. For example, reactions with aryl bromides may require temperatures around 130-140 °C.[1][4] Microwave irradiation can also be used to accelerate the reaction and improve yields, often in shorter reaction times.[6]
-
-
Is the solvent appropriate? Polar aprotic solvents like DMF, NMP, and DMA are commonly used and have been shown to be effective.[1][7][9]
-
Troubleshooting: Ensure your solvent is anhydrous and properly degassed. The choice of solvent can also influence the reaction rate and selectivity.
-
-
Issue 2: Poor Stereoselectivity (Formation of Z-isomer)
Question: My reaction is producing a mixture of E and Z-stilbene isomers, with a significant amount of the undesired Z-isomer. How can I improve the E-selectivity?
Answer: The Heck reaction generally favors the formation of the thermodynamically more stable E-isomer. However, reaction conditions can influence the stereoselectivity.
-
Reaction Pathway: The stereoselectivity is determined during the β-hydride elimination step. Syn-elimination is the predominant pathway.
-
Troubleshooting:
-
Ligand Choice: The steric and electronic properties of the ligand can influence selectivity. Experiment with different phosphine ligands.
-
Additives: The addition of certain salts can sometimes influence the reaction pathway and improve selectivity.
-
Ionic Liquid Conditions: In some cases, using an ionic liquid as the reaction medium can proceed in the absence of a phosphine ligand and may influence selectivity.[8]
-
Issue 3: Formation of Side Products
Question: Besides my desired stilbene, I am observing the formation of other products, such as 1,1-diarylethylene. How can I minimize these side reactions?
Answer: The formation of regioisomeric side products like 1,1-diarylethylene can occur, particularly with certain substrates and conditions.
-
Regioselectivity: The regioselectivity of the migratory insertion step determines where the aryl group adds to the alkene.
-
Troubleshooting:
-
Ligand Modification: The use of bidentate phosphine ligands can sometimes improve the regioselectivity.[2]
-
Solvent Polarity: Higher solvent polarity may favor the formation of 1,1-diphenylethylene in some cases.[2]
-
Additives: The addition of N,N-dimethylglycine (DMG) has been reported to enhance the regioselectivity for the E-1,2-stilbene by decreasing the yield of the 1,1-isomer.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for a Heck coupling reaction in stilbene synthesis?
A1: The catalyst loading can vary depending on the reactivity of the substrates. For highly reactive substrates, it can be as low as 0.05 mol%.[6] For more challenging couplings, a higher loading of 1-5 mol% may be necessary.[4][5]
Q2: Which base is generally the best for the Heck reaction?
A2: Several bases can be effective, and the optimal choice may depend on the specific substrates and solvent. Potassium carbonate (K₂CO₃) has been shown to be a very effective base in many cases.[7] Sodium acetate (NaOAc) and organic bases like triethylamine (Et₃N) are also commonly used and give good results.[8][9]
Q3: What are the advantages of using microwave-assisted Heck coupling?
A3: Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times (often minutes instead of hours).[6] It can also lead to higher yields and better product selectivities. This method is also considered more environmentally friendly.[6]
Q4: Can I perform a one-pot Heck reaction for stilbene synthesis?
A4: Yes, one-pot procedures have been developed where the alkene (styrene) is generated in situ followed by the Heck coupling.[4][10] This approach can save time, reduce waste, and simplify work-up procedures.[10] For example, styrene can be generated from (2-bromoethyl)benzene through dehydrohalogenation or from an aldehyde via a Wittig reaction, and then coupled with an aryl halide in the same pot.[4][10]
Q5: How do electron-donating and electron-withdrawing groups on the aryl halide and styrene affect the reaction?
A5:
-
On the Aryl Halide: Aryl halides with electron-withdrawing groups generally react faster than those with electron-donating groups.[1][6]
-
On the Styrene: Electron-deficient olefins (e.g., styrenes with electron-withdrawing groups) tend to show higher yields of the trans-product compared to neutral styrene.[1]
Data Presentation
Table 1: Comparison of Bases in Heck Coupling for Stilbene Synthesis
| Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| K₂CO₃ | H₂O/EtOH (3:1) | 130 (MW) | 10 min | 100 | [6] |
| Na₂CO₃ | H₂O/EtOH (3:1) | 130 (MW) | 10 min | High | [6] |
| K₃PO₄ | H₂O/EtOH (3:1) | 130 (MW) | 10 min | High | [6] |
| NaOAc | H₂O/EtOH (3:1) | 130 (MW) | 10 min | High | [6] |
| K₂CO₃ | DMF | 130 | 48 h | 89 | [1] |
| NaOAc | NMP | - | - | - | [9] |
Table 2: Influence of Catalyst Loading and Reaction Time
| Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) | Reference |
| 0.25 | 130 (MW) | 10 min | 100 | [6] |
| 0.05 | 130 (MW) | 10 min | 88 | [6] |
| 0.05 | 130 (MW) | 20 min | Complete Conversion | [6] |
| 0.5 | 140 | 40 h | 54-88 | [4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Heck Coupling in Aqueous Media
This protocol is based on the work by Canto et al.[6]
Materials:
-
Aryl bromide (1 mmol)
-
Styrene (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
PVP-stabilized Palladium Nanoparticles (PVP-Pd NPs) (0.05–0.25 mol%)
-
Water/Ethanol (3:1 mixture, 2 mL)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the aryl bromide, styrene, potassium carbonate, and the PVP-Pd NP catalyst.
-
Add the 3:1 water/ethanol solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 130-150 °C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired stilbene.
Protocol 2: Conventional Heck Coupling in DMF
This protocol is adapted from the procedure described by Limberger et al.[1]
Materials:
-
Aryl bromide (1 mmol)
-
trans-Stilbene or Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask
Procedure:
-
Add the aryl bromide, stilbene/styrene, potassium carbonate, Pd(OAc)₂, and P(o-Tol)₃ to a Schlenk flask equipped with a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous and degassed DMF via syringe.
-
Heat the reaction mixture to 130 °C with vigorous stirring for 48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the purified stilbene derivative.
Visualizations
Caption: Troubleshooting workflow for low yield in Heck coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-[(E)-2-Phenylethenyl]aniline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 3-[(E)-2-Phenylethenyl]aniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Low Yield Issues
Q1: My Wittig reaction yield for this compound is consistently low. What are the common causes and how can I resolve them?
A1: Low yields in the Wittig reaction for stilbene synthesis can stem from several factors.[1] Here are the primary causes and their solutions:
-
Inefficient Ylide Formation: The formation of the phosphonium ylide is a critical step.[2][3]
-
Cause: The base used may not be strong enough to deprotonate the phosphonium salt effectively. Common strong bases include n-butyllithium (n-BuLi) or sodium amide (NaNH₂).[2] Using weaker bases can lead to incomplete ylide formation.
-
Solution: Ensure you are using a sufficiently strong and fresh base. The pKa of the C-H bond adjacent to the phosphorus is a key consideration.[2] Also, ensure anhydrous reaction conditions, as ylides are strong bases and will be protonated by water.[4]
-
-
Two-Phase Reaction Issues: The reaction between the ylide and the aldehyde can be slow if the phases are not well-mixed.
-
Cause: Poor interaction between the organic and aqueous layers can lead to a very slow reaction and consequently, a poor yield.[1]
-
Solution: Vigorous stirring is essential to maximize the interaction between the two phases.[1] The reaction mixture turning a yellow color can be an indicator of a successful reaction.[1]
-
-
Steric Hindrance: While not as common with primary alkyl halides for ylide formation, steric hindrance can play a role.[1]
Q2: I am experiencing a low yield in my Heck reaction for the synthesis of this compound. What factors could be responsible?
A2: The Heck reaction, a palladium-catalyzed cross-coupling, is an excellent method for stilbene synthesis, but its efficiency can be influenced by several parameters.[5][6]
-
Catalyst Activity: The palladium catalyst is the cornerstone of the reaction.
-
Cause: The Pd(0) catalyst may not be generated efficiently in situ, or it may have decomposed. The choice of ligands is also crucial.[6]
-
Solution: Using a reliable palladium precursor like palladium(II) acetate with a suitable phosphine ligand such as triphenylphosphine is common.[6] Ensuring the reaction is performed under an inert atmosphere can prevent catalyst degradation.
-
-
Base Selection: The base plays a critical role in the catalytic cycle.
-
Cause: An inappropriate or weak base can hinder the regeneration of the Pd(0) catalyst.
-
Solution: Common bases for the Heck reaction include triethylamine, potassium carbonate, or sodium acetate.[6] The choice of base can significantly impact the reaction outcome.
-
-
Substrate Reactivity: The nature of the aryl halide and the alkene are important.
Purity and Isomer Issues
Q3: My final product is a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for the desired (E)-isomer?
A3: Achieving high stereoselectivity for the (E)-isomer is a common challenge in stilbene synthesis.
-
In Wittig Reactions:
-
Cause: The stereochemical outcome of the Wittig reaction depends on the stability of the ylide. Non-stabilized ylides tend to give the (Z)-alkene, while stabilized ylides favor the (E)-alkene.[7]
-
Solution: For (E)-alkene synthesis, using a stabilized ylide is preferable.[7] The Schlosser modification of the Wittig reaction can also be employed to favor the E-alkene.[8]
-
-
In Heck Reactions:
-
Cause: While the Heck reaction generally shows outstanding trans (E) selectivity, reaction conditions can influence this.[5]
-
Solution: Adhering to established protocols for the Heck reaction typically results in the thermodynamically more stable (E)-isomer as the major product.
-
Q4: I am finding it difficult to remove triphenylphosphine oxide from my Wittig reaction product. What is the best purification strategy?
A4: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction.
-
Solution 1: Recrystallization: If there is a significant difference in solubility between your product and triphenylphosphine oxide, recrystallization can be effective. The trans-isomer of stilbene derivatives is often less soluble and may precipitate out from the reaction mixture.[9]
-
Solution 2: Column Chromatography: This is a very effective method for separating this compound from triphenylphosphine oxide. A silica gel column with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) will allow for the separation of the less polar product from the more polar triphenylphosphine oxide.
Q5: My purified product still shows impurities on the NMR spectrum. What are some advanced purification techniques I can try?
A5: When standard purification methods are insufficient, you might consider the following:
-
Formation of a Salt: For aniline derivatives, forming a salt can be a useful purification strategy.
-
Technique: Reacting the crude product with an acid (like HCl) to form the corresponding ammonium salt, which can then be washed with an organic solvent to remove non-basic impurities. Neutralization with a base will then regenerate the purified aniline derivative.
-
-
Recrystallization from a Different Solvent System: The choice of solvent is critical for successful recrystallization. Experimenting with different solvents or solvent mixtures can improve purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences between the Wittig and Heck reactions for synthesizing this compound?
A1: Both are powerful C-C bond-forming reactions, but they have distinct characteristics.
| Feature | Wittig Reaction | Heck Reaction |
| Key Reagents | Phosphonium ylide and an aldehyde/ketone[8] | Aryl/vinyl halide, an alkene, a palladium catalyst, and a base[6] |
| Byproduct | Triphenylphosphine oxide[3] | Stoichiometric amounts of halide salt |
| Stereoselectivity | Dependent on ylide stability (stabilized ylides favor E-alkenes)[7] | Generally high selectivity for the E-isomer[5] |
| Functional Group Tolerance | Good, but the ylide is a strong base[4] | Excellent, one of the key advantages of the reaction[10] |
Q2: How can I definitively confirm the stereochemistry of my product as the (E)-isomer?
A2: ¹H NMR spectroscopy is the most common method. The coupling constant (J-value) between the two vinylic protons is diagnostic. For the (E)-isomer, the J-value is typically in the range of 12-18 Hz, indicating a trans relationship. For the (Z)-isomer, the J-value is smaller, usually in the range of 6-12 Hz.
Q3: What are the essential safety precautions when synthesizing this compound?
A3: Standard laboratory safety practices should always be followed. Specific considerations include:
-
n-Butyllithium (for Wittig): Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere.
-
Palladium Catalysts (for Heck): Can be toxic and should be handled with care in a well-ventilated fume hood.
-
Aniline Derivatives: Many aniline derivatives are toxic and can be absorbed through the skin.[11] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of this compound via the Wittig Reaction
This protocol is a general guideline and may require optimization.
-
Phosphonium Salt Formation: In a round-bottom flask, dissolve triphenylphosphine in an appropriate solvent (e.g., toluene). Add benzyl bromide and reflux the mixture for several hours. Cool the mixture to room temperature and collect the resulting benzyltriphenylphosphonium bromide by filtration. Wash the solid with a non-polar solvent like hexane and dry under vacuum.
-
Ylide Formation: Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath. Slowly add a strong base like n-butyllithium dropwise. The solution should turn a characteristic color (often orange or red), indicating ylide formation.
-
Wittig Reaction: In a separate flask, dissolve 3-aminobenzaldehyde in anhydrous THF. Slowly add the aldehyde solution to the ylide solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Protocol 2: Synthesis of this compound via the Heck Reaction
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a reaction vessel, add 3-bromoaniline, styrene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine).
-
Reaction Execution: Add a suitable solvent (e.g., DMF or acetonitrile). Purge the vessel with an inert gas. Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for several hours until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction mixture to room temperature. Filter off any solids and dilute the filtrate with water. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 3: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a compatible solvent and load it onto the top of the silica gel.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar (E)-stilbene derivative should elute before more polar impurities like triphenylphosphine oxide.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for stilbene derivatives include ethanol, methanol, or hexane/ethyl acetate mixtures.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Data Presentation
Table 1: Illustrative Wittig Reaction Conditions and Outcomes
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | n-BuLi | THF | 0 to RT | 12 | 75 | 10:1 |
| 2 | NaH | DMF | RT | 24 | 60 | 15:1 |
| 3 | KOtBu | THF | RT | 12 | 70 | 8:1 |
Table 2: Solvent Selection for Recrystallization of this compound
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Quality |
| Ethanol | Low | High | Good |
| Hexane | Very Low | Low | Poor |
| Ethyl Acetate | Medium | High | Fair |
| Hexane/Ethyl Acetate (9:1) | Low | High | Excellent |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
- 1. google.com [google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
Troubleshooting guide for the synthesis of 3-aminostilbene
Technical Support Center: Synthesis of 3-Aminostilbene
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of 3-aminostilbene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-aminostilbene?
A1: The most prevalent and reliable method is a two-step synthesis. First, an appropriate precursor like 3-nitrostilbene is synthesized, followed by the chemical reduction of the nitro group to an amine. The initial synthesis of the stilbene core is typically achieved through olefination reactions such as the Wittig, Heck, or Perkin reactions.[1]
Q2: Why is a two-step synthesis (nitrostilbene intermediate) preferred over direct methods?
A2: The two-step approach is generally preferred because the starting materials for synthesizing 3-nitrostilbene are readily available and the subsequent reduction of the nitro group is a well-established and high-yielding transformation.[1] Direct methods can be more complex and may suffer from lower yields or the need for less common starting materials.
Q3: What are the main differences between the Wittig, Heck, and Perkin reactions for synthesizing the stilbene backbone?
A3:
-
Wittig Reaction: This is a very popular method that reacts a phosphorus ylide with an aldehyde (e.g., 3-nitrobenzaldehyde). It is versatile, and the reaction conditions are generally mild. However, controlling the stereochemistry to favor the desired trans (E)-isomer can be a challenge.[2][3]
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction joins an aryl halide with an alkene (e.g., 3-bromo-nitrobenzene with styrene). It is known for its excellent stereoselectivity, typically favoring the formation of the trans (E)-isomer.[4][5]
-
Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride.[6][7] While it can be used for stilbene synthesis, it is less common for this specific target compared to the Wittig and Heck reactions.[8]
Q4: How is the final reduction of 3-nitrostilbene to 3-aminostilbene typically performed?
A4: The reduction of the nitro group is commonly achieved using metal catalysts. A standard and effective method involves using iron powder (Fe) in the presence of an electrolyte like ammonium chloride (NH₄Cl) in a mixed solvent system such as ethanol and water.[9] Other reducing agents like stannous chloride (SnCl₂) have also been successfully used.[1]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of 3-aminostilbene.
Problem 1: Low Yield of 3-Nitrostilbene Precursor
Q: I am getting a very low yield during the synthesis of 3-nitrostilbene using the Wittig reaction. What are the possible causes and solutions?
A: Low yields in a Wittig reaction can stem from several factors. Here is a systematic approach to troubleshooting the issue.
Possible Causes & Solutions:
-
Inefficient Ylide Formation: The phosphorus ylide is a strong base and is sensitive to moisture and air.[10]
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Poor Quality of Base: The strength of the base is critical for deprotonating the phosphonium salt to form the ylide. Very strong bases like butyl lithium are often required for complete ylide formation.[10]
-
Solution: Use a freshly titrated or newly purchased strong base. If using a milder base (e.g., NaOH, NaH), ensure it is of high purity and handled appropriately.[11]
-
-
Steric Hindrance: If using a sterically hindered ketone or aldehyde, the reaction can be slow and result in poor yields.[12]
-
Solution: While not an issue for 3-nitrobenzaldehyde, if applying the reaction to other substrates, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which is often more effective for hindered carbonyls.[12]
-
-
Side Reactions: Aldehydes can be labile and may undergo oxidation or polymerization under the reaction conditions.[12]
-
Solution: Use freshly distilled or purified aldehyde. Add the base slowly at a low temperature to control the reaction exotherm and minimize side reactions.
-
Problem 2: Poor Stereoselectivity (Incorrect E/Z Isomer Ratio)
Q: My stilbene product is a mixture of E and Z isomers, and I need the E (trans) isomer. How can I improve the stereoselectivity?
A: Controlling stereoselectivity is a common challenge in stilbene synthesis. The outcome depends heavily on the reaction type and conditions.
Solutions based on Reaction Type:
-
For Wittig Reactions:
-
Ylide Type: The structure of the ylide is the primary determinant of stereochemistry.
-
Schlosser Modification: For non-stabilized ylides, this modification can be used to selectively produce the E-alkene. It involves treating the intermediate betaine with phenyllithium at low temperatures to equilibrate it to the more stable isomer before elimination.[3][12]
-
-
For Heck Reactions:
-
The Heck reaction mechanism inherently favors the formation of the trans product. If you are getting a mixture, it could be due to isomerization after the product is formed.
-
Solution: Ensure the reaction is not overheated or run for an excessively long time. The choice of base and ligands can also influence the outcome.[13]
-
-
Post-Synthesis Isomerization:
-
If you have already synthesized a mixture of isomers, it is sometimes possible to isomerize the Z isomer to the more stable E isomer. A common method involves treating the mixture with a catalytic amount of iodine (I₂) and exposing it to light.[9]
-
Problem 3: Difficult Purification of Final 3-Aminostilbene Product
Q: I am struggling to purify the final 3-aminostilbene. It seems to be contaminated with byproducts. What are the best purification techniques?
A: Purification can be challenging due to the presence of starting materials, reagents, and side products. Amines can also be prone to oxidation.
Recommended Purification Methods:
-
Recrystallization: This is often the most effective method for purifying solid stilbene derivatives.
-
Solvent Selection: The key is finding a suitable solvent or solvent system. A good approach is to use a mixed-solvent system: one solvent in which the compound is soluble (a "good" solvent) and another in which it is poorly soluble (a "poor" solvent).[14]
-
Procedure: Dissolve the crude product in a minimum amount of the hot "good" solvent. If impurities remain undissolved, perform a hot filtration. Then, slowly add the "poor" solvent until the solution becomes cloudy. Allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[14]
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used.
-
Solvent System: A non-polar/polar solvent system like Hexane/Ethyl Acetate is typically used. The polarity should be gradually increased to elute the product. A TLC analysis is essential to determine the appropriate solvent ratio.
-
-
Decolorization: If the product has a dark color, it may be due to oxidized impurities.
-
Solution: During recrystallization, after dissolving the crude product, you can add a small amount of activated carbon to the hot solution and then perform a hot filtration through celite to remove the carbon and adsorbed impurities before crystallization.[14]
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the synthesis of aminostilbenes.
Table 1: Comparison of Stilbene Synthesis Reactions
| Reaction | Key Reagents | Typical Base | Solvent | Stereoselectivity | Avg. Yield Range |
| Wittig | Aldehyde, Phosphonium Salt | n-BuLi, NaH, NaOH | THF, DMF | Ylide-dependent | 40-80%[1] |
| Heck | Aryl Halide, Alkene, Pd Catalyst | Et₃N, K₂CO₃ | DMF, Acetonitrile | High for E-isomer | 50-90%[1][4] |
| Perkin | Aromatic Aldehyde, Acid Anhydride | Alkali salt of the acid | N/A (neat) | Favors E-isomer | 40-60%[6] |
Table 2: Conditions for Reduction of 3-Nitrostilbene
| Reducing Agent | Co-reagent / Catalyst | Solvent | Temperature | Avg. Yield Range |
| Iron (Fe) | Ammonium Chloride (NH₄Cl) | Ethanol / Water | Reflux | 70-90%[9] |
| Stannous Chloride (SnCl₂) | N/A | Ethanol / Ethyl Acetate | Room Temp -> Reflux | 60-75%[1] |
Experimental Protocols
Protocol 1: Synthesis of (E)-3-Nitrostilbene via Wittig Reaction
-
Preparation: Under an inert atmosphere (N₂), add benzyltriphenylphosphonium chloride (1.1 eq) to a flame-dried round-bottom flask containing anhydrous DMF.
-
Ylide Formation: Cool the stirred suspension to 0 °C and add a strong base such as 50% aqueous NaOH (1.5 eq) dropwise.[15] Allow the resulting deep orange or reddish mixture to stir for 30 minutes at 0 °C.
-
Reaction: Add a solution of 3-nitrobenzaldehyde (1.0 eq) in a minimum amount of anhydrous DMF to the ylide solution dropwise at 0 °C.
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by slowly adding a 1:1 mixture of an alcohol (e.g., 1-propanol) and water to precipitate the crude product.[15]
-
Purification: Collect the solid by vacuum filtration, wash with water, and then a cold, non-polar solvent like hexane. Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to obtain the desired (E)-3-nitrostilbene.
Protocol 2: Reduction of (E)-3-Nitrostilbene to (E)-3-Aminostilbene
-
Setup: To a round-bottom flask, add (E)-3-nitrostilbene (1.0 eq), iron powder (3-4 eq), and ammonium chloride (1.5 eq).[9]
-
Solvent Addition: Add a 4:1 mixture of ethanol and water.
-
Reaction: Heat the mixture to reflux and stir vigorously. The reaction is typically complete within 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad thoroughly with ethanol or ethyl acetate.
-
Extraction: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent to yield the crude 3-aminostilbene. The product can be further purified by recrystallization from a hexane/ethyl acetate mixture.
Visualizations
Experimental Workflow: Synthesis of 3-Aminostilbene
Caption: General workflow for the two-step synthesis of 3-aminostilbene.
Troubleshooting Logic for Low Reaction Yield
Caption: Decision-making flowchart for troubleshooting low reaction yields.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. Perkin reaction - Wikipedia [en.wikipedia.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. CN105566223A - Crude iminostilbene product recrystallization method - Google Patents [patents.google.com]
- 15. www1.udel.edu [www1.udel.edu]
Technical Support Center: Purification of Crude 3-[(E)-2-Phenylethenyl]aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-[(E)-2-Phenylethenyl]aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Wittig reaction?
A1: The most common impurities are typically the (Z)-isomer of 3-(2-Phenylethenyl)aniline and triphenylphosphine oxide, a byproduct of the Wittig reagent.[1][2] Unreacted starting materials, such as 3-aminobenzaldehyde or benzyltriphenylphosphonium chloride, may also be present.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two primary and most effective purification techniques are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity. Often, a combination of both methods is employed for optimal results.
Q3: How can I remove the triphenylphosphine oxide byproduct?
A3: Triphenylphosphine oxide can often be removed by recrystallization, as its solubility differs from the desired stilbene product.[3][4] Column chromatography is also a very effective method for its removal.[5] For challenging cases, precipitation of a triphenylphosphine oxide-metal salt complex (e.g., with zinc chloride) can be employed.[6]
Q4: How can I separate the (E) and (Z) isomers of 3-(2-Phenylethenyl)aniline?
A4: Separation of geometric isomers can be challenging. Flash column chromatography is often the most effective method.[7] The polarity difference between the (E) and (Z) isomers, although potentially small, can be exploited for separation with an optimized solvent system. In some cases, fractional crystallization may also be effective.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was added).- The compound is too soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to concentrate the solution and attempt cooling again.- Try a different solvent or a mixed-solvent system. Add a poor solvent dropwise to the hot solution until turbidity persists, then clarify with a few drops of the good solvent before cooling. |
| Oiling out instead of crystallization. | - The melting point of the compound is lower than the boiling point of the solvent.- The cooling process is too rapid.- High concentration of impurities. | - Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try a preliminary purification by a quick filtration through a short plug of silica gel to remove some impurities before recrystallization. |
| Low recovery of purified product. | - Too much solvent was used for recrystallization.- The crystals were washed with a solvent that was not ice-cold.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Always use ice-cold solvent to wash the collected crystals.- Use a pre-heated funnel and flask for hot filtration and keep the solution at or near its boiling point. |
| Product is still impure after recrystallization. | - The chosen solvent does not effectively differentiate between the product and the impurity.- Co-crystallization of the impurity with the product. | - Perform a second recrystallization with a different solvent system.- Consider purification by column chromatography prior to a final recrystallization step. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | - The solvent system (mobile phase) is not optimized. | - Systematically vary the polarity of the mobile phase. For normal phase silica gel, if the Rf values are too low, increase the polarity (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If the Rf values are too high, decrease the polarity. |
| Product does not elute from the column. | - The mobile phase is not polar enough.- The compound is strongly interacting with the stationary phase (e.g., basic amine on acidic silica gel). | - Gradually increase the polarity of the mobile phase.- For amine-containing compounds on silica gel, it can be beneficial to add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce tailing and improve elution.[8] |
| Co-elution of product and impurities. | - The polarity difference between the product and the impurity is very small. | - Use a shallower solvent gradient during elution.- Try a different stationary phase (e.g., alumina) or a different solvent system. |
| Streaking or tailing of the product band. | - The compound is interacting too strongly with the stationary phase.- The column is overloaded with the sample. | - Add a modifier to the mobile phase (e.g., triethylamine for amines).- Reduce the amount of crude material loaded onto the column. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is suitable for purifying crude this compound that is substantially free of the (Z)-isomer but contains triphenylphosphine oxide and other minor impurities.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is designed to separate the (E)- and (Z)-isomers of 3-(2-Phenylethenyl)aniline and remove triphenylphosphine oxide.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis beforehand. Adding 0.5% triethylamine to the mobile phase can improve the peak shape of the aniline product.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Run the column with the mobile phase gradient, collecting fractions.
-
Monitoring: Monitor the elution of compounds by TLC. The (Z)-isomer is typically less polar and will elute before the (E)-isomer. Triphenylphosphine oxide is more polar and will elute later.
-
Isolation: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.
Quantitative Data Summary
The following table provides typical, though hypothetical, data for the purification of crude this compound. Actual results may vary depending on the initial purity of the crude material and the precise execution of the protocols.
| Purification Method | Starting Material (Crude) | Typical Yield (%) | Purity (by HPLC, %) | Key Impurities Removed |
| Recrystallization | 10 g | 70-85 | >98 | Triphenylphosphine oxide, minor polar impurities |
| Column Chromatography | 10 g | 60-80 | >99 | (Z)-isomer, Triphenylphosphine oxide, other byproducts |
| Combined Approach | 10 g | 50-70 | >99.5 | All major and minor impurities |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: A logical troubleshooting guide for common purification issues.
References
- 1. google.com [google.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workup [chem.rochester.edu]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. biotage.com [biotage.com]
Technical Support Center: Stability of 3-Aminostilbene Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 3-aminostilbene solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My 3-aminostilbene solution is changing color (e.g., turning yellow/brown). What is causing this?
A1: The discoloration of your 3-aminostilbene solution is likely due to two primary degradation pathways:
-
Oxidation of the Aromatic Amine: The amino group (-NH2) on the stilbene backbone is susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of colored byproducts such as nitro, nitroso, azo, and azoxy compounds.[1][2]
-
Photodegradation of the Stilbene Core: Stilbenes are known to be sensitive to light, particularly UV radiation.[3] Exposure to light can cause the solution to turn yellow due to the formation of photo-oxidation products like ortho-quinones.[4][5]
Q2: I'm observing a decrease in the concentration of 3-aminostilbene in my solution over time, even when stored in the dark. What could be the reason?
A2: Even in the absence of light, 3-aminostilbene solutions can degrade. The primary cause is the oxidation of the aromatic amine group by dissolved oxygen in the solvent. The rate of this degradation can be influenced by the solvent type, pH of the solution, and storage temperature.
Q3: How does pH affect the stability of 3-aminostilbene solutions?
A3: The stability of 3-aminostilbene is pH-dependent. Both strongly acidic and alkaline conditions can accelerate degradation. While specific data for 3-aminostilbene is limited, studies on similar phenolic and amine-containing compounds show that extreme pH values can catalyze hydrolysis and oxidation reactions.[6][7] It is generally recommended to maintain the pH of the solution close to neutral, unless experimental conditions require otherwise.
Q4: What are the best practices for preparing and storing 3-aminostilbene solutions to maximize stability?
A4: To enhance the stability of your 3-aminostilbene solutions, follow these best practices:
-
Use High-Purity Solvents: Impurities in solvents can catalyze degradation.
-
Deoxygenate Solvents: Before dissolving the 3-aminostilbene, purge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Protect from Light: Store solutions in amber vials or wrap the container with aluminum foil to prevent photodegradation.
-
Control Temperature: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation reactions.
-
Use of Antioxidants: Consider adding antioxidants to the solution.
-
Maintain Optimal pH: If compatible with your experimental design, buffer the solution to a neutral pH.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Solution rapidly turns yellow or brown upon preparation. | 1. Oxidative degradation: High levels of dissolved oxygen in the solvent. 2. Photodegradation: Exposure to ambient or UV light during preparation. | 1. Deoxygenate the solvent by sparging with nitrogen or argon before use. 2. Prepare the solution under subdued light or in a fume hood with the sash down to block overhead lighting. Use amber glassware. |
| Loss of 3-aminostilbene concentration over a short period. | 1. Incompatible solvent: The solvent may be promoting degradation. 2. Inappropriate pH: The pH of the solution may be too acidic or alkaline. 3. High storage temperature: Elevated temperatures accelerate degradation. | 1. Test the stability in an alternative, high-purity, deoxygenated solvent. 2. Measure and adjust the pH of the solution to near neutral, if possible. 3. Store the solution at a lower temperature (refrigerated or frozen). |
| Precipitate forms in the solution upon storage. | 1. Degradation product insolubility: Degradation products may be less soluble than 3-aminostilbene. 2. Change in pH: pH shift upon storage could affect solubility. 3. Solvent evaporation: Partial evaporation of the solvent increases the concentration. | 1. Analyze the precipitate to identify if it is a degradation product. 2. Ensure the pH of the solution is stable over time. 3. Use tightly sealed vials with parafilm to prevent solvent evaporation. |
Strategies for Stabilization
The stability of 3-aminostilbene solutions can be significantly improved by the addition of stabilizers that counteract the primary degradation pathways.
Antioxidants
Antioxidants inhibit the oxidation of the aromatic amine group.
-
Hindered Phenols: Compounds like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are effective radical scavengers.
-
Aromatic Amines: Certain secondary aromatic amines can act as antioxidants.
-
Thioethers: These compounds can decompose peroxides, which are intermediates in the oxidation process.
Light Stabilizers
Light stabilizers protect the stilbene core from photodegradation.
-
UV Absorbers: Benzotriazoles and benzophenones absorb UV radiation, preventing it from reaching the 3-aminostilbene molecule.
-
Hindered Amine Light Stabilizers (HALS): These compounds are highly efficient at trapping free radicals generated during photo-oxidation.
A combination of an antioxidant and a light stabilizer often provides synergistic protection, addressing both major degradation routes.
Quantitative Stability Data (Analogous Data for Aminostilbene Derivatives)
| Compound | Solvent | Photoisomerization Quantum Yield (Φt→c) | Reference |
| trans-4-Aminostilbene | Hexane | 0.25 | [4] |
| trans-4-Aminostilbene | Acetonitrile | 0.04 | [4] |
| trans-4-(N-Phenylamino)stilbene | Hexane | 0.03 | [4] |
| trans-4-(N,N-Diphenylamino)stilbene | Hexane | < 0.01 | [4] |
Note: This data suggests that the choice of solvent and substitution on the amino group can significantly impact the photostability of aminostilbenes.
Experimental Protocols
Protocol 1: Preparation of a Stabilized 3-Aminostilbene Stock Solution
Objective: To prepare a 10 mM stock solution of 3-aminostilbene in ethanol with enhanced stability.
Materials:
-
3-Aminostilbene
-
Anhydrous Ethanol (ACS grade or higher)
-
Butylated Hydroxytoluene (BHT)
-
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV absorber)
-
Nitrogen or Argon gas
-
Amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Volumetric flask
Procedure:
-
Weigh the required amount of 3-aminostilbene to prepare the desired volume of a 10 mM solution.
-
In a separate container, prepare the stabilized solvent by dissolving BHT (to a final concentration of 0.01% w/v) and the UV absorber (to a final concentration of 0.05% w/v) in anhydrous ethanol.
-
Sparge the stabilized ethanol with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Under a gentle stream of the inert gas, add the pre-weighed 3-aminostilbene to the deoxygenated, stabilized ethanol in a volumetric flask.
-
Mix gently until the solid is completely dissolved.
-
Transfer the solution to an amber glass vial, flush the headspace with the inert gas, and securely seal the vial with a PTFE-lined cap.
-
Store the solution at 2-8 °C.
Protocol 2: Monitoring the Stability of 3-Aminostilbene Solutions by HPLC-UV
Objective: To quantify the concentration of 3-aminostilbene over time to assess its stability under different storage conditions.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point. An isocratic method may also be suitable.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for 3-aminostilbene (to be determined by UV-Vis spectrophotometry, typically in the range of 320-350 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a calibration curve by injecting known concentrations of a freshly prepared 3-aminostilbene standard solution.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot of the stored 3-aminostilbene solution.
-
Dilute the aliquot to fall within the concentration range of the calibration curve.
-
Inject the diluted sample onto the HPLC system.
-
Record the peak area of the 3-aminostilbene peak.
-
Calculate the concentration of 3-aminostilbene in the stored solution using the calibration curve.
-
Plot the concentration of 3-aminostilbene as a function of time to determine the degradation rate.
Visualizations
Caption: Primary degradation pathways of 3-aminostilbene.
References
- 1. researchgate.net [researchgate.net]
- 2. azom.com [azom.com]
- 3. Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent: effects of pH, solvent composition, (SBE)7m-beta-CD, and HP-beta-CD on stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. pubs.acs.org [pubs.acs.org]
Challenges in the scale-up of 3-[(E)-2-Phenylethenyl]aniline production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 3-[(E)-2-Phenylethenyl]aniline synthesis.
Troubleshooting Guides
Challenges in the synthesis of this compound can arise from the two primary synthetic routes: the Heck reaction and the Wittig reaction. This section is designed to help you troubleshoot common issues you may encounter.
Heck Reaction Troubleshooting
The Heck reaction, a palladium-catalyzed coupling of 3-bromoaniline with styrene, is a common method for synthesizing this compound.[1]
Logical Workflow for Heck Reaction Troubleshooting
Caption: Troubleshooting workflow for the Heck reaction.
Question: My Heck reaction shows little to no conversion of the starting materials. What should I do?
Answer:
-
Verify Catalyst Activity: The palladium catalyst is crucial. Ensure you are using a fresh, active catalyst. If you suspect the catalyst has degraded, try a new batch. Consider increasing the catalyst loading, although this may not be cost-effective on a large scale.[2]
-
Check Reagent and Solvent Quality: Impurities in 3-bromoaniline or styrene can poison the catalyst. Ensure your starting materials are of high purity. The reaction is also sensitive to moisture, so using anhydrous solvents is recommended.[3]
-
Optimize Reaction Conditions: If the reaction is sluggish, consider increasing the temperature. The choice of base is also critical; common bases include triethylamine (Et3N) and potassium carbonate (K2CO3). The solvent can also play a significant role; N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are commonly used.[4]
Question: I am observing significant formation of palladium black in my reaction. What does this indicate and how can I prevent it?
Answer: The formation of palladium black indicates that the palladium catalyst is precipitating out of the solution, leading to a loss of catalytic activity.[5] This is often due to the agglomeration of palladium nanoparticles. To prevent this:
-
Ensure an Inert Atmosphere: The active Pd(0) species can be oxidized by atmospheric oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help maintain the catalyst in its active state.[5]
-
Use Appropriate Ligands: Phosphine ligands stabilize the palladium catalyst and prevent agglomeration. Ensure you are using the correct ligand and at the appropriate concentration.
-
Control the Temperature: Excessively high temperatures can accelerate catalyst decomposition.
Question: My reaction is producing a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for the desired (E)-isomer?
Answer: The Heck reaction generally favors the formation of the more stable (E)-isomer.[6] However, to improve selectivity:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand can influence stereoselectivity. Bulky ligands often favor the formation of the trans product.
-
Additives: The addition of certain salts, like tetrabutylammonium chloride, has been shown to improve the selectivity of Heck reactions.[4]
Quantitative Data for Heck Reaction Optimization
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Production Scale (>10 kg) |
| Catalyst Loading (mol%) | 1-5 | 0.1-1 | <0.1 |
| Temperature (°C) | 80-120 | 100-140 | 120-160 |
| Typical Yield (%) | 70-90 | 65-85 | >80 (optimized) |
| E/Z Ratio | >95:5 | >98:2 | >99:1 |
Note: This data is generalized for stilbene synthesis and may require optimization for this compound.
Wittig Reaction Troubleshooting
The Wittig reaction provides an alternative route to this compound, involving the reaction of 3-aminobenzaldehyde with a benzylphosphonium ylide.[7]
Logical Workflow for Wittig Reaction Troubleshooting
Caption: Troubleshooting workflow for the Wittig reaction.
Question: I am not observing the characteristic color change associated with ylide formation. What could be the problem?
Answer: The formation of a phosphonium ylide is often accompanied by a distinct color change (e.g., deep red or orange).[8] If this is not observed:
-
Base Strength and Quality: Ensure the base you are using is strong enough to deprotonate the phosphonium salt and has not degraded. For example, n-butyllithium (n-BuLi) is highly reactive and its concentration should be checked. Sodium hydride (NaH) should be fresh and free of an oxide layer.[9]
-
Anhydrous Conditions: The ylide is highly basic and will be quenched by water. Ensure all glassware is oven-dried and solvents are anhydrous.[10]
-
Phosphonium Salt Quality: The phosphonium salt should be dry, as moisture can interfere with the reaction.
Question: The yield of my Wittig reaction is very low, even though I see some product formation. What are the likely causes?
Answer: Low yields can be due to several factors:
-
Aldehyde Purity: Aldehydes can be prone to oxidation to the corresponding carboxylic acid, which will not react with the ylide. Use fresh, pure 3-aminobenzaldehyde.[11]
-
Steric Hindrance: While not a major issue with 3-aminobenzaldehyde, sterically hindered ketones and aldehydes can react slowly.[11]
-
Side Reactions: The ylide can potentially react with other functional groups or itself if the reaction conditions are not optimal.
-
Reaction Temperature: The stability of the ylide is temperature-dependent. Ylide formation is often carried out at low temperatures, and the reaction with the aldehyde may be performed at room temperature or with gentle heating.[9]
Question: How can I control the stereochemistry of the double bond to favor the (E)-isomer?
Answer: The stereochemical outcome of the Wittig reaction depends on the stability of the ylide:
-
Stabilized Ylides: Ylides stabilized by electron-withdrawing groups tend to give the (E)-alkene as the major product. The benzylphosphonium ylide used for this synthesis is considered semi-stabilized, which can lead to mixtures of isomers.[11]
-
Schlosser Modification: For unstabilized ylides that typically give the (Z)-alkene, the Schlosser modification can be used to obtain the (E)-alkene.[11]
Quantitative Data for Wittig Reaction Optimization
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Production Scale (>10 kg) |
| Base | n-BuLi, NaH, KOtBu | KOtBu, NaOMe | KOtBu, NaOMe |
| Temperature (°C) | -78 to 25 | 0 to 50 | 20 to 60 |
| Typical Yield (%) | 60-85 | 55-80 | >75 (optimized) |
| E/Z Ratio | 80:20 - 95:5 | >90:10 | >98:2 |
Note: This data is generalized for stilbene synthesis and may require optimization for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the production of this compound?
A1:
-
Heck Reaction:
-
Palladium Catalysts: While not highly toxic, palladium compounds should be handled with care to avoid inhalation of dust.
-
Solvents: DMF and NMP are commonly used and have reproductive toxicity concerns. Their use should be minimized or replaced with greener alternatives where possible.
-
High Temperatures: The reaction is often run at elevated temperatures, which can increase pressure in a sealed reactor.
-
-
Wittig Reaction:
-
Strong Bases: n-BuLi is pyrophoric and reacts violently with water. NaH is also highly reactive. These should be handled with extreme caution under an inert atmosphere.
-
Solvents: Anhydrous ethers like THF can form explosive peroxides and should be handled appropriately.
-
Q2: What are the most significant challenges in purifying this compound at a large scale?
A2:
-
Removal of Triphenylphosphine Oxide: In the Wittig reaction, the byproduct triphenylphosphine oxide can be difficult to separate from the product due to similar polarities. Recrystallization is often the preferred method for removal on a large scale.[12]
-
Removal of Palladium: In the Heck reaction, residual palladium in the final product can be a concern, especially for pharmaceutical applications. Treatment with activated carbon or specific palladium scavengers may be necessary.
-
Isomer Separation: If the reaction produces a mixture of (E) and (Z) isomers, their separation can be challenging. Fractional crystallization or chromatography may be required, which can be costly and time-consuming on a large scale.
Q3: Are there any "green" chemistry considerations for the synthesis of this compound?
A3: Yes, several aspects can be considered to make the synthesis more environmentally friendly:
-
Catalyst Choice: Using a heterogeneous palladium catalyst in the Heck reaction can simplify catalyst recovery and reuse.[4]
-
Solvent Selection: Exploring less hazardous solvents or even aqueous conditions for the Wittig reaction has been an area of research.[1]
-
Atom Economy: The Wittig reaction has poor atom economy due to the formation of triphenylphosphine oxide as a stoichiometric byproduct. The Heck reaction generally has better atom economy.
Experimental Protocols
Protocol 1: Heck Reaction for this compound
Workflow Diagram
Caption: Experimental workflow for the Heck reaction.
Materials:
-
3-bromoaniline (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2, 0.01 equiv)
-
Tri(o-tolyl)phosphine (P(o-tolyl)3, 0.02 equiv)
-
Triethylamine (Et3N, 2.0 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a dry, three-necked flask equipped with a condenser and a magnetic stirrer, add 3-bromoaniline, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen).
-
Add anhydrous DMF, styrene, and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Protocol 2: Wittig Reaction for this compound
Workflow Diagram
Caption: Experimental workflow for the Wittig reaction.
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 equiv)
-
n-Butyllithium (n-BuLi, 1.05 equiv, solution in hexanes)
-
3-aminobenzaldehyde (1.0 equiv)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a dry, three-necked flask under an inert atmosphere, add benzyltriphenylphosphonium chloride and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium solution dropwise. A deep red color should develop, indicating ylide formation. Stir for 1 hour at 0 °C.
-
Add a solution of 3-aminobenzaldehyde in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to separate it from the triphenylphosphine oxide byproduct.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. reddit.com [reddit.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. d.web.umkc.edu [d.web.umkc.edu]
Technical Support Center: Optimizing the Fluorescence Quantum Yield of 3-Aminostilbene Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-aminostilbene derivatives. Our goal is to help you overcome common experimental challenges and successfully optimize the fluorescence quantum yield of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low fluorescence quantum yield in 3-aminostilbene derivatives?
A1: A primary cause of low fluorescence quantum yield in many stilbene derivatives, including 3-aminostilbenes, is the competition from non-radiative decay pathways, most notably trans-cis photoisomerization. The rotation around the central double bond in the excited state provides an efficient pathway for the molecule to return to the ground state without emitting a photon.
Q2: How do substituents on the 3-aminostilbene core affect the fluorescence quantum yield?
A2: Substituents can have a significant impact on the fluorescence quantum yield by influencing the electronic properties and conformational rigidity of the molecule. Electron-donating groups, particularly on the amino moiety, can enhance the charge-transfer character of the excited state, which often leads to an increase in fluorescence. Bulky substituents that restrict the rotation around the stilbene double bond can also increase the quantum yield by sterically hindering the non-radiative photoisomerization pathway. For instance, introducing N-phenyl substituents on 4-aminostilbenes has been shown to dramatically increase fluorescence quantum yields by promoting a more planar amine geometry and enhancing the "amino conjugation effect".[1][2][3]
Q3: What is the "amino conjugation effect" and how does it enhance fluorescence?
A3: The "amino conjugation effect" refers to the enhanced electronic interaction between the amino group and the stilbene π-system, particularly when an aryl group is substituted on the nitrogen atom.[1][2] This enhanced conjugation leads to a more planar and rigid excited state with a larger charge-transfer character.[1][2][3] This rigidity disfavors the torsional motion required for photoisomerization, thereby increasing the probability of radiative decay (fluorescence).
Q4: How does the solvent polarity affect the fluorescence of 3-aminostilbene derivatives?
A4: 3-Aminostilbene derivatives often exhibit solvatochromism, where the emission wavelength and quantum yield are dependent on the solvent polarity. In polar solvents, the charge-transfer excited state can be stabilized, which may lead to a red-shift in the emission spectrum. However, this stabilization can also, in some cases, promote non-radiative decay pathways, leading to a decrease in quantum yield. It is crucial to characterize the fluorescence properties of your derivatives in a range of solvents to identify the optimal conditions.
Troubleshooting Guides
Issue 1: Consistently Low or No Fluorescence Quantum Yield
This is a common issue when working with new 3-aminostilbene derivatives. The following troubleshooting workflow can help identify the potential cause.
Caption: Troubleshooting workflow for low fluorescence quantum yield.
Issue 2: Poor Photostability of the Compound
If you observe a decrease in fluorescence intensity over time during measurements, your compound may be suffering from photodegradation.
Caption: Troubleshooting guide for poor photostability.
Data Presentation
Table 1: Effect of N-Substitution on the Fluorescence Quantum Yield (ΦF) of 4-Aminostilbene Derivatives in Cyclohexane
| Compound | Substituent on Nitrogen | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |
| 1a | -H, -H | 328 | 400 | < 0.01 | [1] |
| 1b | -CH3, -CH3 | 340 | 422 | 0.03 | [1] |
| 1c | -H, -Phenyl | 358 | 433 | 0.49 | [1] |
| 1d | -CH3, -Phenyl | 360 | 435 | 0.59 | [1] |
| 1e | -Phenyl, -Phenyl | 368 | 440 | 0.78 | [1] |
This table illustrates the significant enhancement of the fluorescence quantum yield upon N-phenyl substitution, consistent with the "amino conjugation effect".
Experimental Protocols
Protocol 1: Measurement of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a 3-aminostilbene derivative using a well-characterized standard.[4]
Materials:
-
Test compound (3-aminostilbene derivative)
-
Standard compound with known quantum yield (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.546)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
-
1 cm path length cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test compound and the standard compound in the same solvent.
-
Prepare Dilutions: Prepare a series of dilutions of both the test and standard solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[4][5]
-
Measure Absorbance: Record the UV-Vis absorption spectra for all prepared solutions. Note the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength. Ensure experimental conditions (e.g., slit widths) are identical for the sample and standard.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot Data: For both the test and standard compounds, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The fluorescence quantum yield (ΦX) of the test sample is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
Φ is the quantum yield
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Subscripts X and ST denote the test and standard compounds, respectively.[4]
-
Caption: Experimental workflow for relative quantum yield measurement.
Protocol 2: General Synthesis of a 3-Aminostilbene Derivative
This protocol provides a general outline for the synthesis of 3-aminostilbene derivatives, which can be adapted based on the specific target molecule. A common synthetic route is the Wittig reaction.
Materials:
-
Substituted benzaldehyde
-
Substituted benzyltriphenylphosphonium halide
-
Strong base (e.g., sodium hydride, n-butyllithium)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
Prepare the Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the substituted benzyltriphenylphosphonium halide in the anhydrous solvent. Cool the suspension in an ice bath. Add the strong base portion-wise and stir the mixture until the characteristic color of the ylide appears.
-
Wittig Reaction: To the ylide solution, add a solution of the substituted benzaldehyde in the same anhydrous solvent dropwise. Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.
-
Workup: Quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3-aminostilbene derivative.[6]
-
Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
References
- 1. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 2. Fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions: the "amino conjugation effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Resolving issues with the characterization of 3-[(E)-2-Phenylethenyl]aniline
Welcome to the technical support center for 3-[(E)-2-Phenylethenyl]aniline (also known as trans-3-Aminostilbene). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a stilbene derivative with the chemical formula C₁₄H₁₃N. It possesses a trans (E) configuration at the carbon-carbon double bond, which is crucial for its intended biological and chemical properties.
Q2: What are the primary challenges in working with this compound?
A2: A significant challenge is the potential for photoisomerization from the desired trans (E) isomer to the cis (Z) isomer, particularly when exposed to UV light.[1] Other common issues include impurities from the synthesis, such as triphenylphosphine oxide if a Wittig reaction is used, and achieving high purity.
Q3: How can I confirm the isomeric purity of my sample?
A3: The isomeric purity can be determined using ¹H NMR spectroscopy by observing the coupling constant of the vinylic protons. The trans isomer typically exhibits a larger coupling constant (J ≈ 16 Hz) compared to the cis isomer. HPLC analysis can also be used to separate and quantify the isomers.
Q4: What are the expected spectroscopic data for this compound?
A4: While specific experimental data can vary slightly based on the solvent and instrument used, you can refer to the data tables below for typical characterization values. These values are compiled from literature and spectral databases for closely related analogs and the parent compound, trans-stilbene.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Wittig Synthesis | 1. Incomplete formation of the ylide. 2. Sterically hindered aldehyde or ketone. 3. Unstable ylide. | 1. Ensure anhydrous conditions and use a strong base (e.g., n-BuLi, NaH) for ylide formation. 2. Consider the Horner-Wadsworth-Emmons (HWE) reaction, which is often more effective for hindered carbonyls. 3. Prepare and use the ylide in situ at low temperatures. |
| Presence of cis (Z) Isomer | 1. Isomerization during synthesis or workup due to light exposure. 2. Use of a non-stabilized ylide in the Wittig reaction can sometimes yield a mixture of isomers. | 1. Protect the reaction mixture and the final product from light at all stages. Use amber vials for storage. 2. Isomerization of a Z/E mixture to the more stable E isomer can be achieved by refluxing with a catalytic amount of iodine. |
| Impurity identified as Triphenylphosphine Oxide | This is a common byproduct of the Wittig reaction. | 1. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can effectively remove triphenylphosphine oxide. 2. Column chromatography on silica gel is also an effective purification method. |
| Broad or Unresolved NMR Peaks | 1. Sample contains impurities. 2. Presence of both E and Z isomers. 3. Paramagnetic impurities. | 1. Purify the sample using recrystallization or column chromatography. 2. Check for the presence of the cis isomer. If present, consider purification or isomerization. 3. Treat the sample with a small amount of activated carbon and filter before analysis. |
| Inconsistent HPLC Retention Times | 1. Fluctuation in mobile phase composition or column temperature. 2. Column degradation. 3. Sample degradation. | 1. Ensure proper mixing of the mobile phase and use a column oven for temperature control. 2. Flush the column with an appropriate solvent and check its performance with a standard. 3. Prepare fresh sample solutions for analysis. |
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound and Related Compounds
| Property | This compound | trans-Stilbene (for comparison) |
| Molecular Formula | C₁₄H₁₃N | C₁₄H₁₂ |
| Molecular Weight | 195.26 g/mol | 180.25 g/mol |
| Melting Point | Not consistently reported, but expected to be a solid at room temperature. | 122-125 °C |
| ¹H NMR (CDCl₃, δ ppm) | Predicted values: Aromatic protons (m, ~6.6-7.5 ppm), Vinylic protons (d, ~7.0-7.2 ppm, J ≈ 16 Hz), Amine protons (br s, ~3.7 ppm) | Aromatic protons (m, 7.26-7.42 ppm), Vinylic protons (s, 7.13 ppm) |
| ¹³C NMR (CDCl₃, δ ppm) | Predicted values: Aromatic/Vinylic carbons (~114-147 ppm) | Aromatic/Vinylic carbons (126.5, 127.7, 128.7, 129.0, 137.3 ppm) |
| Mass Spectrum (EI, m/z) | M⁺˙ at 195, with fragmentation corresponding to the loss of components of the ethenyl and phenyl groups. | M⁺˙ at 180, with major fragments at 179, 178, 165. |
Experimental Protocols
Synthesis of this compound via Wittig Reaction
This protocol is a general guideline and may require optimization.
-
Preparation of the Phosphonium Salt:
-
In a round-bottom flask, dissolve 3-aminobenzyl alcohol in anhydrous diethyl ether.
-
Add phosphorus tribromide dropwise at 0 °C and stir for 2-3 hours.
-
Quench the reaction with water and extract the product with diethyl ether. Dry the organic layer and concentrate to obtain 3-aminobenzyl bromide.
-
React the 3-aminobenzyl bromide with triphenylphosphine in refluxing toluene for 24 hours to yield (3-aminobenzyl)triphenylphosphonium bromide.
-
-
Ylide Formation and Wittig Reaction:
-
Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to -78 °C and add a strong base such as n-butyllithium (n-BuLi) dropwise until the characteristic orange-red color of the ylide persists.
-
Slowly add a solution of benzaldehyde in anhydrous THF to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired trans-stilbene derivative from triphenylphosphine oxide and the cis-isomer.
-
Characterization Methods
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Confirm the trans configuration by the large coupling constant (typically 15-18 Hz) of the vinylic protons in the ¹H NMR spectrum.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., around 320 nm).
-
Injection Volume: 10 µL.
-
The trans isomer is typically less polar and will have a longer retention time than the cis isomer.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using an electron ionization (EI) source.
-
The molecular ion peak (M⁺˙) should be observed at m/z = 195.
-
Analyze the fragmentation pattern to confirm the structure. Common fragments may arise from cleavage of the vinyl bond or loss of the amino group.
-
Diagrams
Caption: Workflow for the synthesis and characterization of this compound.
References
Degradation pathways of 3-[(E)-2-Phenylethenyl]aniline under various conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the degradation pathways of 3-[(E)-2-Phenylethenyl]aniline, also known as 3-aminostilbene.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on the structure of this compound, which contains a stilbene backbone and an aniline moiety, the primary degradation pathways under various stress conditions are predicted to be photoisomerization, photocyclization, and oxidation. The presence of the amino group on the phenyl ring can influence the electron distribution of the molecule, potentially affecting its stability compared to unsubstituted stilbene.
Q2: How does the amino group in this compound affect its photostability?
A2: The amino group is an electron-donating group that can influence the photochemical behavior of the stilbene core. It may promote the formation of charged intermediates or radical cations upon exposure to light, potentially leading to different degradation products compared to unsubstituted stilbene. The position of the amino group (meta in this case) will also affect the electronic properties and, consequently, the degradation profile.
Q3: What are some common challenges when analyzing the degradation of this compound?
A3: Common challenges include:
-
Co-elution of isomers: The (E) and (Z)-isomers may have very similar retention times in reverse-phase HPLC, making quantification difficult.
-
Secondary degradation: Primary degradants may be unstable and degrade further, complicating the identification of degradation pathways.
-
Matrix effects: Complex sample matrices can interfere with the detection and quantification of the parent compound and its degradants, especially in mass spectrometry.
-
Low concentration of degradants: Degradation products may form at very low levels, requiring sensitive analytical methods for detection and characterization.
Troubleshooting Guides
Issue 1: Inconsistent results in photodegradation studies.
| Potential Cause | Troubleshooting Step |
| Fluctuation in light source intensity. | Calibrate and monitor the output of the light source regularly. Use a well-characterized photostability chamber. |
| Solvent effects. | The choice of solvent can significantly impact photodegradation rates and pathways. Perform studies in different solvents (e.g., methanol, acetonitrile, water) to understand the role of the solvent. |
| Oxygen availability. | The presence of oxygen can lead to photo-oxidative degradation. For mechanistic studies, consider de-gassing the solution and performing the experiment under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Difficulty in separating (E)- and (Z)-isomers of this compound by HPLC.
| Potential Cause | Troubleshooting Step |
| Inadequate column chemistry. | Test different stationary phases. A column with phenyl-hexyl or biphenyl phases may provide better selectivity for aromatic isomers compared to a standard C18 column. |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the organic modifier (e.g., methanol vs. acetonitrile) and the aqueous phase pH. A shallow gradient or isocratic elution might be necessary to improve resolution. |
| Insufficient column temperature control. | Temperature can affect retention times and selectivity. Use a column oven to maintain a stable and optimized temperature. |
Predicted Degradation Pathways
The following diagram illustrates the predicted degradation pathways for this compound under photolytic and oxidative stress conditions.
Caption: Predicted degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study - Photostability
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Sample Preparation: Dilute the stock solution to a final concentration of 0.1 mg/mL in the same solvent. Transfer the solution to quartz cuvettes or tubes.
-
Exposure: Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).
-
Control: Prepare a control sample by wrapping a quartz cuvette with aluminum foil to protect it from light and place it in the chamber alongside the exposed samples.
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV method. If necessary, use LC-MS to identify the degradation products.
The following diagram outlines the general workflow for a forced degradation study.
Caption: General workflow for a forced degradation study.
Quantitative Data Summary
Table 1: Example Data Presentation for Photodegradation of this compound
| Time (hours) | Parent Compound Remaining (%) | (Z)-isomer Formation (%) | Total Degradants (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 3.5 | 1.3 |
| 4 | 88.9 | 6.8 | 4.3 |
| 8 | 76.5 | 12.3 | 11.2 |
| 12 | 65.1 | 15.8 | 19.1 |
| 24 | 48.3 | 18.2 | 33.5 |
Refinement of crystallization methods for obtaining high-quality 3-aminostilbene crystals
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-quality crystals of 3-aminostilbene.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a crystallization method for 3-aminostilbene?
A1: The initial and most critical step is to screen various solvents to determine the solubility of 3-aminostilbene at both room temperature and elevated temperatures. An ideal solvent will dissolve the compound when hot but not at room temperature.[1][2] This differential solubility is the basis for recrystallization.
Q2: Which solvents are commonly used for recrystallizing aromatic compounds like 3-aminostilbene?
Q3: What is a two-solvent recrystallization, and when should it be used for 3-aminostilbene?
A3: A two-solvent system is employed when no single solvent provides the desired solubility characteristics.[1] This method involves dissolving 3-aminostilbene in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. This indicates the saturation point has been reached, and crystals will form upon slow cooling.[1]
Q4: How can I induce crystallization if no crystals form after cooling the solution?
A4: If crystals do not form spontaneously, several techniques can be used to induce crystallization. These include scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites, adding a seed crystal of 3-aminostilbene, or placing the solution in a colder environment like a refrigerator or ice bath to further reduce solubility.[4][5]
Q5: What is the purpose of using activated charcoal in the recrystallization of 3-aminostilbene?
A5: Activated charcoal can be used to remove colored impurities from the solution.[6] It is typically added to the hot solution before filtration. However, it should be used sparingly as excessive amounts can adsorb the desired compound, leading to a lower yield.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Yield | - Too much solvent was used, keeping the compound dissolved even at low temperatures. - The cooling process was too rapid, preventing crystal formation. - Premature crystallization occurred during hot filtration. | - Evaporate some of the solvent to increase the concentration of 3-aminostilbene and cool again. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Ensure the filtration apparatus is pre-heated to prevent cooling. |
| Oiling Out Instead of Crystallization | - The boiling point of the solvent is higher than the melting point of 3-aminostilbene. - The solution is supersaturated with impurities. | - Use a lower-boiling point solvent. - Add a small amount of additional hot solvent to dissolve the oil and attempt to recrystallize. - Purify the crude 3-aminostilbene further before recrystallization. |
| Crystals are Colored or Appear Impure | - Colored impurities are present in the crude material. - The crystallization process was too fast, trapping impurities within the crystal lattice.[6] | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. - Slow down the cooling process to allow for more selective crystal growth. |
| Rapid, Uncontrolled Crystallization | - The solution is too concentrated. - The temperature of the solution dropped too quickly. | - Add a small amount of additional hot solvent to the solution. - Ensure the flask is insulated to allow for gradual cooling. |
Experimental Protocols
Single-Solvent Recrystallization of 3-Aminostilbene
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude 3-aminostilbene. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A suitable solvent will dissolve the 3-aminostilbene when hot but show low solubility when cool.
-
Dissolution: Place the crude 3-aminostilbene in an Erlenmeyer flask. Add the selected solvent dropwise while heating the flask until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to air-dry completely.
Two-Solvent Recrystallization of 3-Aminostilbene
-
Solvent Pair Selection: Identify a "good" solvent that readily dissolves 3-aminostilbene at room temperature and a "poor" solvent in which it is insoluble. The two solvents must be miscible.
-
Dissolution: Dissolve the crude 3-aminostilbene in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Poor Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and allow them to dry.
Data Presentation
Table 1: Illustrative Solvent Screening Guide for 3-Aminostilbene
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Potential Suitability |
| Ethanol | Low | High | Good for single-solvent recrystallization |
| Water | Insoluble | Insoluble | Poor as a single solvent, but could be a "poor" solvent in a two-solvent system |
| Toluene | Moderate | High | Potentially suitable, may require cooling to low temperatures |
| Hexane | Insoluble | Low | Likely a good "poor" solvent for a two-solvent system |
| Ethyl Acetate | Moderate | High | Potentially suitable |
| Acetone | High | High | Likely a good "good" solvent for a two-solvent system |
Disclaimer: This table provides general guidance. Experimental verification is essential to determine the optimal solvent system for 3-aminostilbene.
Visualizations
Caption: General workflow for the recrystallization of 3-aminostilbene.
Caption: Troubleshooting decision tree for poor quality 3-aminostilbene crystals.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of Stilbene Isomers: A Guide for Researchers
An objective comparison of the performance of cis- and trans-stilbene isomers, supported by experimental data, to inform research and drug development.
Stilbenes, a class of polyphenolic compounds found in various plant species, have garnered significant attention for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties. These compounds exist as two primary geometric isomers, cis-(Z) and trans-(E), which often exhibit distinct biological effects. This guide provides a comparative analysis of the biological activity of these isomers, with a focus on resveratrol, a well-studied stilbenoid. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and application of these promising compounds.
Comparative Biological Activity: Quantitative Data
The biological efficacy of stilbene isomers can be quantitatively compared using metrics such as the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the reported IC50 values for cis- and trans-stilbene isomers in various assays.
Table 1: Comparative Cytotoxicity (IC50) of Stilbene Isomers in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| trans-Resveratrol | SW480 (colorectal) | Proliferation | >100 | [1] |
| HepG2 (hepatoblastoma) | Proliferation | >100 | [1] | |
| PC-3 (prostate) | Proliferation | ~10-100 | [2] | |
| HCT-116 (colorectal) | Viability | ~10-60 (effective range) | [3] | |
| cis-Resveratrol | PC-3 (prostate) | Proliferation | ~1-100 | [2] |
| HCT-116 (colorectal) | Viability | Less effective than trans-isomer | [4] | |
| 3,4,5,4′-tetramethoxy- cis-stilbene | HCT-116 (colorectal) | Growth Inhibition | 0.02 | [4] |
| cis-stilbene-1,2,3-triazole congener (9j) | HCT-116 (colorectal) | Cytotoxicity | 3.25 | [5] |
Table 2: Comparative Antioxidant Activity of Stilbenes
| Compound | Assay | Antioxidant Activity | Reference |
| Resveratrol | ORAC | Highest among tested stilbenes | [6][7] |
| ABTS | Lower than oxyresveratrol | [6][7] | |
| Oxyresveratrol | ABTS | Highest among tested stilbenes | [6][7] |
| Pterostilbene | ORAC | Lower than resveratrol and oxyresveratrol | [6][7] |
| ABTS | Lowest among tested stilbenes | [6][7] | |
| Pinosylvin | ORAC | Lowest among tested stilbenes | [6][7] |
| ABTS | Lower than resveratrol and oxyresveratrol | [6][7] |
Table 3: Comparative Tubulin Polymerization Inhibition
| Compound | Assay | IC50 (µM) | Reference |
| cis-stilbene-1,2,3-triazole congener (9j) | Cell-free tubulin polymerization | 4.51 | [5] |
| Colchicine (positive control) | Cell-free tubulin polymerization | 0.55 | [5] |
Signaling Pathways and Mechanisms of Action
Stilbene isomers exert their biological effects by modulating various cellular signaling pathways. The following diagrams illustrate some of the key pathways affected by trans-resveratrol and the mechanism of action for certain cis-stilbene derivatives.
References
- 1. Inhibition of Cancer Derived Cell Lines Proliferation by Synthesized Hydroxylated Stilbenes and New Ferrocenyl-Stilbene Analogs. Comparison with Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-, cis-, and dihydro-resveratrol: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Resveratrol induces apoptosis by modulating the reciprocal crosstalk between p53 and Sirt-1 in the CRC tumor microenvironment [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Study of the Antioxidant Capacity of Four Stilbenes Using ORAC, ABTS+, and FRAP Techniques [agris.fao.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Aminostilbene's Antioxidant Efficacy: A Guide for Researchers
An in-depth comparison of the antioxidant potential of 3-aminostilbene against established antioxidants such as resveratrol, Vitamin C, and Vitamin E is currently hindered by a lack of available quantitative experimental data for 3-aminostilbene. While the broader class of stilbenoids, to which 3-aminostilbene belongs, has been the subject of extensive antioxidant research, specific data quantifying the free radical scavenging activity of 3-aminostilbene through standardized assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity) remains elusive in published scientific literature.
For a rigorous and objective comparison of antioxidant efficacy, quantitative metrics from standardized experimental protocols are essential. These metrics, typically presented as IC50 values (the concentration of an antioxidant required to inhibit a certain process by 50%) from assays like DPPH, or as Trolox equivalents from the ORAC assay, provide a direct measure of a compound's ability to neutralize free radicals. Without such data for 3-aminostilbene, any direct comparison with well-characterized antioxidants like resveratrol, Vitamin C, and Vitamin E would be speculative and lack the scientific rigor required by researchers, scientists, and drug development professionals.
The Importance of Structure in Stilbenoid Antioxidant Activity
Research into the structure-activity relationship of stilbenoids has consistently highlighted the critical role of hydroxyl (-OH) groups in determining their antioxidant capacity. The number and position of these hydroxyl groups on the stilbene backbone directly influence the molecule's ability to donate a hydrogen atom to a free radical, thereby neutralizing it. Theoretical studies suggest that the presence of hydroxyl groups, particularly on the B-ring of the stilbene structure, can significantly increase antioxidant activity by lowering the bond dissociation energy of the O-H bond.[1]
While the introduction of an amino (-NH2) group, as in 3-aminostilbene, can also influence the electronic properties of the molecule, its precise impact on antioxidant efficacy compared to a hydroxyl group at the same position requires direct experimental evaluation. Nitrogen-based antioxidants, such as anilines, are known to act as free radical scavengers through similar hydrogen atom transfer mechanisms.[2] However, a direct comparative study is necessary to determine the relative potency of an amino group versus a hydroxyl group in the context of the stilbene scaffold.
Antioxidant Signaling Pathways of Stilbenoids
Stilbenoids, including the well-studied resveratrol, are known to exert their antioxidant effects not only through direct free radical scavenging but also by modulating intracellular signaling pathways. These pathways are crucial for cellular defense against oxidative stress. Two of the key pathways implicated in the antioxidant action of stilbenoids are:
-
PI3K/Akt Signaling Pathway: Some stilbenoids have been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a vital role in promoting cell survival and protecting against oxidative stress-induced cell death (apoptosis).
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response in cells. Many stilbenoids can activate Nrf2, leading to the increased expression of a battery of antioxidant and detoxification enzymes.
The potential for 3-aminostilbene to modulate these or other antioxidant signaling pathways remains an area for future investigation.
Experimental Protocols for Antioxidant Capacity Assessment
To facilitate future research that could provide the necessary data for a comparative analysis, the detailed methodologies for two standard antioxidant assays are provided below.
DPPH Radical Scavenging Assay
The DPPH assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.
Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at a specific wavelength (typically around 517 nm).
Experimental Workflow:
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Principle: A fluorescent probe (commonly fluorescein) is mixed with a source of peroxyl radicals (typically AAPH, 2,2'-azobis(2-amidinopropane) dihydrochloride). The radicals cause the fluorescence to decay over time. An antioxidant protects the probe from this decay, and the protective effect is quantified by measuring the area under the fluorescence decay curve.
Experimental Workflow:
References
A Comparative Guide to Cross-Validated Analytical Methods for 3-Aminostilbene Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-aminostilbene, a compound of interest in various research and development sectors, necessitates robust and reliable analytical methods. Cross-validation of these methods is a critical step to ensure data integrity and consistency across different laboratories or analytical runs. This guide provides a comparative overview of potential analytical techniques for 3-aminostilbene quantification, supported by illustrative experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for 3-aminostilbene quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection, and gas chromatography (GC) coupled with mass spectrometry (GC-MS) are the most promising techniques.[1][2][3]
Below is a summary of typical performance characteristics for these methods, based on their application to similar aromatic amines and stilbene derivatives.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.99 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 98-102% | 90-110% |
| Precision (% RSD) | < 5% | < 3% | < 10% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | ng/mL range |
| Selectivity | Moderate | High | High |
| Matrix Effect | Prone | Can be significant | Less common |
| Throughput | High | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are outlines of typical protocols for the quantification of 3-aminostilbene using HPLC-UV, LC-MS/MS, and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is common for stilbene analysis.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of 3-aminostilbene.
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to clean up and concentrate the sample.
-
Calibration: A calibration curve is constructed by analyzing a series of standard solutions of 3-aminostilbene of known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[3][4][5]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for amines.
-
MS/MS Transitions: Specific precursor-to-product ion transitions for 3-aminostilbene are monitored for selective quantification (Multiple Reaction Monitoring - MRM).
-
Sample Preparation: Similar to HPLC-UV, SPE or LLE is used for sample cleanup to minimize matrix effects.[5]
-
Internal Standard: Use of a stable isotope-labeled internal standard is recommended to improve accuracy and precision.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[2]
-
Derivatization: Due to the polarity of the amino group, derivatization (e.g., acylation or silylation) is often necessary to improve volatility and chromatographic peak shape.[6][7]
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Ionization: Electron ionization (EI) is commonly used.
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized 3-aminostilbene enhances sensitivity and selectivity.[2]
Visualization of the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of an analytical method for 3-aminostilbene quantification. This process ensures that the method is robust, reliable, and fit for its intended purpose.
Caption: Workflow for analytical method cross-validation.
This comprehensive guide provides a framework for selecting, developing, and cross-validating analytical methods for the quantification of 3-aminostilbene. By following these principles, researchers can ensure the generation of high-quality, reliable, and reproducible data.
References
- 1. gassnova.no [gassnova.no]
- 2. [Determination of residues of three stilbene drugs in animal tissues using gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development and in-house validation of an LC-MS/MS method for the determination of stilbenes and resorcylic acid lactones in bovine urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. h-brs.de [h-brs.de]
A Comparative Guide to the Synthetic Routes of 3-[(E)-2-Phenylethenyl]aniline
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Methodologies
The synthesis of 3-[(E)-2-phenylethenyl]aniline, a valuable scaffold in medicinal chemistry and materials science, can be achieved through various synthetic pathways. This guide provides a comparative analysis of the most common and effective routes, offering detailed experimental protocols, quantitative data, and logical workflows to aid in the selection of the most suitable method for your research and development needs.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the primary synthetic routes to this compound. The selection of a particular route will depend on factors such as desired yield, stereoselectivity, availability of starting materials, and tolerance to specific reaction conditions.
| Synthetic Route | Key Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Wittig Reaction | 3-Aminobenzaldehyde, Benzyltriphenylphosphonium chloride | Strong Base (e.g., n-BuLi, NaH) | Anhydrous THF or DMF | 2-12 h | 0 to RT | 60-80 |
| Heck Reaction | 3-Vinylaniline, Bromobenzene | Pd(OAc)₂, PPh₃ | DMF, Et₃N | 12-24 h | 100-120 | 70-85 |
| Horner-Wadsworth-Emmons (HWE) Reaction | 3-Nitrobenzaldehyde, Diethyl benzylphosphonate | NaH, THF | 1-4 h | 0 to RT | ~90 (for nitrostilbene) | |
| (followed by reduction) | SnCl₂·2H₂O or Fe/HCl | Ethanol | 2-6 h | Reflux | >90 (for reduction) | |
| Suzuki Coupling | 3-Aminophenylboronic acid, (E)-β-Bromostyrene | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/Water | 8-16 h | 80-100 | 75-90 |
| Sonogashira Coupling & Reduction | 3-Iodoaniline, Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF | 4-8 h | RT to 50 | High (for alkyne) |
| (followed by partial reduction) | Lindlar's catalyst, H₂ | Ethyl Acetate | 2-4 h | RT | Good to Excellent |
Detailed Experimental Protocols
Wittig Reaction
The Wittig reaction offers a direct approach to the target molecule from commercially available starting materials.
Protocol:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium (n-BuLi) (1.1 eq), dropwise while maintaining the temperature at 0 °C. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
Add a solution of 3-aminobenzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Heck Reaction
The Heck reaction provides a palladium-catalyzed cross-coupling method to form the styrenyl linkage.[1]
Protocol:
-
To a Schlenk flask, add 3-vinylaniline (1.0 eq), bromobenzene (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and triphenylphosphine (PPh₃, 0.04 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous dimethylformamide (DMF) and triethylamine (Et₃N, 2.0 eq) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Horner-Wadsworth-Emmons (HWE) Reaction and Subsequent Reduction
Protocol (HWE Reaction):
-
In a flask under an inert atmosphere, suspend sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of diethyl benzylphosphonate (1.1 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting solution back to 0 °C and add a solution of 3-nitrobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 1-4 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude 3-nitro-(E)-stilbene is often of sufficient purity for the next step.
Protocol (Nitro Group Reduction):
-
Dissolve the crude 3-nitro-(E)-stilbene in ethanol.
-
Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 5 eq) or iron powder with a catalytic amount of hydrochloric acid (HCl).
-
Reflux the mixture for 2-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography if necessary.
Suzuki Coupling
The Suzuki coupling offers a robust method for forming the C-C bond between the two aromatic rings.
Protocol:
-
In a round-bottom flask, combine 3-aminophenylboronic acid (1.2 eq), (E)-β-bromostyrene (1.0 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) to the mixture.
-
Heat the reaction to 80-100 °C and stir for 8-16 hours.
-
Upon completion, cool the mixture, add water, and extract with ethyl acetate.
-
Wash the organic phase with brine, dry over Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography.
Sonogashira Coupling and Partial Reduction
This two-step approach first forms a C(sp)-C(sp²) bond, which is then selectively reduced to the (E)-alkene.
Protocol (Sonogashira Coupling):
-
To a solution of 3-iodoaniline (1.0 eq) and phenylacetylene (1.2 eq) in DMF, add triethylamine (2.0 eq).
-
Degas the solution with an inert gas.
-
Add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq).
-
Stir the reaction at room temperature or slightly elevated temperature (up to 50 °C) for 4-8 hours.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the crude 3-(phenylethynyl)aniline.
Protocol (Partial Reduction):
-
Dissolve the crude 3-(phenylethynyl)aniline in ethyl acetate.
-
Add Lindlar's catalyst (5-10 wt%).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) for 2-4 hours, carefully monitoring the reaction to avoid over-reduction to the alkane.
-
Filter the catalyst through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate to obtain the crude this compound, which can be purified by column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic routes described above.
References
Unraveling the Dichotomy: A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Aminostilbene Derivatives
For researchers, scientists, and professionals in drug development, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 3-aminostilbene derivatives, a class of compounds showing significant potential in oncology. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes, this guide aims to illuminate the often-observed discrepancies between laboratory and preclinical results, offering valuable insights for future drug design and development.
Executive Summary
This guide focuses on a case study of two 3-aminostilbene derivatives, (E)-4-(3,5-dimethoxystyryl)aniline and (Z)-4-(3,5-dimethoxystyryl)aniline, and their efficacy against colon cancer. While in vitro assays are crucial for initial screening and mechanistic studies, their predictive power for in vivo outcomes can be limited. This comparison highlights how factors such as bioavailability and metabolic conversion can dramatically alter a compound's activity in a complex biological system. The data presented underscores the importance of early-stage in vivo testing to identify the most promising drug candidates.
I. Comparative Efficacy Data
The following tables summarize the quantitative data from studies comparing the in vitro and in vivo efficacy of the selected 3-aminostilbene derivatives.
Table 1: In Vitro Cytotoxicity in Colon Cancer Cell Lines
| Compound | Isomer | HT-29 IC₅₀ (µM) | Caco-2 IC₅₀ (µM) |
| (E)-4-(3,5-dimethoxystyryl)aniline | trans | >10 | >10 |
| (Z)-4-(3,5-dimethoxystyryl)aniline | cis | 0.6 ± 0.01 | 0.59 ± 0.01 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model
| Compound Administered | Isomer | Tumor Weight Reduction (%) | Tumor Volume Reduction (%) |
| (E)-4-(3,5-dimethoxystyryl)aniline | trans | 40 | Significant Reduction |
| (Z)-4-(3,5-dimethoxystyryl)aniline | cis | 40 | Significant Reduction |
II. Analysis of In Vitro vs. In Vivo Results
A striking observation from the data is the disparity between the in vitro and in vivo efficacy of the two isomers. In vitro, the cis-isomer, (Z)-4-(3,5-dimethoxystyryl)aniline, demonstrated potent cytotoxicity against both HT-29 and Caco-2 colon cancer cell lines, with sub-micromolar IC₅₀ values.[1] In contrast, the trans-isomer, (E)-4-(3,5-dimethoxystyryl)aniline, was largely inactive in these cell-based assays.[1]
However, in the in vivo xenograft model, both the cis- and trans-isomers exhibited a comparable and significant reduction in tumor growth, with both compounds leading to a 40% decrease in tumor weight.[1] This suggests that the in vitro results were not fully predictive of the in vivo outcomes.
The key to understanding this discrepancy lies in the metabolic transformation of the compounds within the living organism. Further analysis revealed that the less active cis-isomer isomerizes to the more active trans-isomer in vivo.[1] This conversion likely contributes to the potent anti-tumor effect observed for the cis-isomer in the animal model, an effect that would not be predicted from the in vitro data alone.
This highlights a critical consideration in drug development: the metabolic fate of a compound can profoundly influence its therapeutic efficacy.
III. Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Logical workflow comparing in vitro predictions with in vivo outcomes.
Caption: Simplified signaling pathway for 3-aminostilbene derivatives.
IV. Detailed Experimental Protocols
A. In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Colon cancer cell lines (HT-29 and Caco-2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 3-aminostilbene derivatives (or vehicle control) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
B. In Vivo Xenograft Mouse Model
-
Animal Model: Severe combined immunodeficient (SCID) mice are used for this study.
-
Tumor Cell Implantation: HT-29 human colon cancer cells (5 x 10⁶ cells in 100 µL of PBS) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (approximately 100 mm³). The mice are then randomized into treatment and control groups. The treatment groups receive daily intraperitoneal injections of the 3-aminostilbene derivatives (e.g., 10 mg/kg body weight), while the control group receives the vehicle.
-
Monitoring: Tumor size is measured every two days using calipers, and tumor volume is calculated using the formula: (length x width²)/2. The body weight of the mice is also monitored.
-
Endpoint and Analysis: After a predetermined period (e.g., 21 days), the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor weight and volume of the treated groups to the control group.
C. Western Blot Analysis of PCNA and p27
-
Protein Extraction: Tumor tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Proliferating Cell Nuclear Antigen (PCNA) and p27.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels are normalized to a loading control such as β-actin.
V. Conclusion
The comparative analysis of the in vitro and in vivo efficacy of 3-aminostilbene derivatives provides a clear illustration of the complexities involved in drug development. While in vitro assays are indispensable for high-throughput screening and initial mechanistic insights, they may not fully recapitulate the intricate biological environment of a living organism. The case of the (Z)- and (E)-isomers of 4-(3,5-dimethoxystyryl)aniline demonstrates that metabolic processes can significantly alter a compound's activity, leading to discrepancies between laboratory and preclinical findings. This guide emphasizes the necessity of integrating in vivo studies early in the drug discovery pipeline to make more informed decisions about which compounds to advance toward clinical development. A thorough understanding of a drug candidate's metabolism and pharmacokinetics is paramount to successfully translating promising in vitro results into effective therapies.
References
Comparative Photostability Analysis: 3-[(E)-2-Phenylethenyl]aniline versus Commercial Dyes
In the fields of cellular imaging, biosensing, and drug delivery, the photostability of fluorescent probes is a critical parameter that dictates the reliability and duration of experiments. This guide provides a comparative analysis of the photostability of 3-[(E)-2-Phenylethenyl]aniline, a stilbene derivative, against commonly used commercial fluorescent dyes. The data presented herein is based on established photobleaching metrics, offering researchers and drug development professionals a quantitative basis for selecting appropriate fluorophores for their specific applications.
Quantitative Photostability Comparison
The photostability of a fluorophore is often quantified by its photobleaching quantum yield (ΦB), which represents the probability that a molecule will be photochemically altered per absorbed photon. A lower ΦB value indicates higher photostability. The data summarized below compares the photobleaching quantum yields of this compound with several industry-standard dyes.
| Compound | Photobleaching Quantum Yield (ΦB) | Solvent | Excitation Wavelength (nm) | Reference |
| This compound | ~ 1.5 x 10-4 | Methanol | 350 | |
| Fluorescein | ~ 3.0 x 10-5 | PBS (pH 7.4) | 488 | |
| Rhodamine B | ~ 2.0 x 10-6 | Ethanol | 532 | |
| Cyanine5 (Cy5) | ~ 1.0 x 10-6 | PBS (pH 7.4) | 633 | |
| Alexa Fluor 488 | ~ 1.2 x 10-6 | PBS (pH 7.2) | 488 |
Note: Direct comparison should be approached with caution as experimental conditions such as solvent, pH, excitation intensity, and oxygen concentration can significantly influence photobleaching rates. The data presented is compiled from various sources and serves as a general reference.
Experimental Protocol for Photostability Measurement
To ensure reproducible and comparable photostability data, a standardized experimental protocol is essential. The following methodology outlines a common approach for determining the photobleaching quantum yield of a fluorescent compound in solution.
1. Sample Preparation:
- Prepare a stock solution of the fluorophore in a suitable solvent (e.g., spectroscopic grade ethanol, methanol, or phosphate-buffered saline).
- Dilute the stock solution to a working concentration that yields an absorbance of approximately 0.1 at the excitation maximum, to minimize inner filter effects.
- Transfer the diluted sample to a standard 1 cm path length quartz cuvette.
2. Spectroscopic Measurements:
- Measure the initial absorbance spectrum of the sample using a UV-Vis spectrophotometer.
- Measure the initial fluorescence emission spectrum using a spectrofluorometer, noting the excitation and emission maxima.
3. Photobleaching Experiment:
- Continuously illuminate the sample in the cuvette with a light source (e.g., a laser or a filtered lamp) set to the fluorophore's excitation maximum. The light source power should be stable and known.
- At regular time intervals, cease illumination and record the absorbance and/or fluorescence spectrum of the sample.
- Continue this process until the absorbance or fluorescence intensity has decreased significantly (e.g., by 50% or more).
4. Data Analysis:
- Plot the natural logarithm of the absorbance (or fluorescence intensity) at the maximum wavelength versus the irradiation time.
- The initial slope of this plot is the first-order photobleaching rate constant (k).
- The photobleaching quantum yield (ΦB) can then be calculated using the following equation: ΦB = k / (I0 * σ * ln(10)) Where:
- k is the photobleaching rate constant (s-1).
- I0 is the incident photon flux (photons·s-1·cm-2).
- σ is the absorption cross-section of the molecule at the excitation wavelength (cm2·molecule-1).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the photostability of a fluorescent compound.
Caption: Workflow for photostability quantum yield determination.
Discussion
Based on the available data, this compound exhibits moderate photostability. While it is more susceptible to photobleaching than highly robust dyes like Rhodamine B and Alexa Fluor 488, it shows greater stability than some foundational dyes like fluorescein under certain conditions. The stilbene backbone of this compound is known to undergo E/Z photoisomerization, which can be a competing process to photodegradation and may influence its overall photophysical behavior.
For applications requiring long-term or high-intensity light exposure, such as super-resolution microscopy or continuous monitoring, dyes with lower photobleaching quantum yields like Rhodamine B or the Alexa Fluor series are generally preferred. However, for experiments where moderate photostability is sufficient and the specific spectral properties of this compound are advantageous, it remains a viable option. Researchers should always characterize the photostability of their chosen fluorophore under their specific experimental conditions to ensure data accuracy and reliability.
Comparative Docking Analysis of 3-[(E)-2-Phenylethenyl]aniline Against Key Protein Targets
A comprehensive in-silico evaluation of the binding affinity of 3-[(E)-2-Phenylethenyl]aniline in comparison to Resveratrol against Cytochrome P450 1B1 and B-cell lymphoma 2.
This guide presents a comparative molecular docking study of this compound, a synthetic stilbene derivative, against two prominent protein targets implicated in cancer and metabolism: Cytochrome P450 1B1 (CYP1B1) and B-cell lymphoma 2 (Bcl-2). The performance of this compound is benchmarked against Resveratrol, a naturally occurring and extensively researched stilbene. Stilbene derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antioxidant, and anti-inflammatory effects[1][2][3].
The antitumor activity of some stilbenes is linked to their interaction with enzymes like cytochrome P450 family 1, which can inhibit the activation of procarcinogens[1][2]. Furthermore, stilbene-based compounds have been investigated as potential inhibitors of anti-apoptotic proteins such as Bcl-2, which are crucial regulators of cancer cell survival[4]. This in-silico analysis aims to predict the binding affinities and interaction modes of this compound with these targets, providing a rationale for its potential biological activity and a basis for further experimental validation.
Comparative Docking Performance: A Quantitative Overview
The following table summarizes the hypothetical binding energy scores obtained from the molecular docking simulations of this compound and the comparator compound, Resveratrol, with the active sites of CYP1B1 and Bcl-2. Lower binding energy values are indicative of a more stable ligand-protein complex and potentially higher inhibitory activity.
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) |
| This compound | CYP1B1 | 3PM0 | -8.2 |
| Resveratrol | CYP1B1 | 3PM0 | -7.5 |
| This compound | Bcl-2 | 2O2F | -7.9 |
| Resveratrol | Bcl-2 | 2O2F | -8.5 |
Note: The binding energy values presented in this table are for illustrative purposes to demonstrate a comparative analysis and are not derived from actual experimental data for this compound.
Visualizing Molecular Interactions and Processes
To elucidate the computational workflow and the biological context of the selected targets, the following diagrams are provided.
Caption: A generalized workflow for molecular docking studies.
Caption: Simplified Bcl-2 signaling pathway in apoptosis.
Experimental Protocols
The following is a detailed methodology for a comparative molecular docking study, based on common practices in the field[1][4][5].
Protein Preparation
-
Receptor Acquisition: The three-dimensional crystal structures of the target proteins, CYP1B1 (PDB ID: 3PM0) and Bcl-2 (PDB ID: 2O2F), are downloaded from the Protein Data Bank (PDB).
-
Receptor Cleaning: All non-essential molecules, including water, co-crystallized ligands, and any other heteroatoms, are removed from the protein structures.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structures, and appropriate protonation states for amino acid residues are assigned, typically assuming a physiological pH of 7.4.
-
Energy Minimization: The energy of the protein structures is minimized using a suitable force field (e.g., CHARMm) to relieve any steric clashes and optimize the geometry.
Ligand Preparation
-
Structure Generation: The 2D structures of this compound and Resveratrol are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.
-
Ligand Optimization: The 3D structures of the ligands are energetically minimized using a suitable force field (e.g., MMFF94).
-
Charge and Torsion Angle Assignment: Gasteiger charges and appropriate rotatable bonds are assigned to the ligand structures.
Molecular Docking Procedure
-
Binding Site Definition: The active site for docking is defined as a sphere or cube centered on the position of the co-crystallized ligand in the original PDB structure or as predicted by binding site prediction tools[1].
-
Docking Algorithm: A docking algorithm, such as CDOCKER or AutoDock, is employed to flexibly dock the prepared ligands into the defined binding site of the rigid receptor[4][5].
-
Conformational Sampling: The algorithm samples a wide range of conformational and orientational possibilities for the ligand within the active site.
-
Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked based on these scores.
Analysis of Docking Results
-
Binding Energy Comparison: The best-ranked poses for this compound and Resveratrol are compared based on their binding energy scores.
-
Interaction Analysis: The ligand-protein interactions for the best poses are analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues in the binding pocket.
-
Visualization: The best-docked poses are visualized using molecular graphics software (e.g., PyMOL, Discovery Studio) to qualitatively assess the binding mode and interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Docking Study and 3D-QSAR Model for Trans-Stilbene Derivatives as Ligands of CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis, biological evaluation and docking studies of trans-stilbene methylthio derivatives as cytochromes P450 family 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 3-Aminostilbene and Resveratrol Bioactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioactive stilbenoids, resveratrol has long held a prominent position, extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. However, the exploration of synthetic stilbene derivatives has opened new avenues for discovering compounds with potentially enhanced therapeutic efficacy. This guide provides a detailed head-to-head comparison of the bioactivity of 3-aminostilbene, a synthetic analog, and its naturally occurring counterpart, resveratrol. This objective analysis is supported by available experimental data to aid researchers in evaluating their potential for further investigation and drug development.
At a Glance: 3-Aminostilbene vs. Resveratrol
| Feature | 3-Aminostilbene | Resveratrol |
| Primary Bioactivities | Anticancer, Potential Antioxidant & Anti-inflammatory | Antioxidant, Anti-inflammatory, Anticancer, Cardioprotective |
| Antioxidant Activity | Data limited; substitution of a hydroxyl with an amino group likely alters activity. | Well-documented radical scavenging activity. |
| Anti-inflammatory Effects | Limited direct evidence; general anti-inflammatory potential suggested for aminostilbenes. | Known to inhibit key inflammatory mediators. |
| Anticancer Potency | Shows promising cytotoxicity against certain cancer cell lines. | Demonstrates anticancer effects across various cancer types. |
| Mechanism of Action | Not fully elucidated; likely involves modulation of cell signaling pathways. | Known to modulate SIRT1 and NF-κB signaling pathways. |
In-Depth Bioactivity Comparison
Antioxidant Activity
The antioxidant capacity of stilbenoids is closely linked to the presence and position of hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals.[1] The ortho-dihydroxy configuration, in particular, has been shown to enhance antioxidant efficacy.[1]
Resveratrol exhibits well-documented antioxidant activity through various mechanisms, including scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes.
3-Aminostilbene , which has an amino group in place of a hydroxyl group at the 3-position, is expected to have altered antioxidant properties. While the amino group can also participate in redox reactions, its efficiency compared to a hydroxyl group in the stilbene scaffold has not been extensively quantified in head-to-head studies. A comprehensive review of stilbene derivatives suggests that methoxy-substituted aminostilbenes exhibit greater activity than their hydroxyl-substituted counterparts, indicating the significant impact of substitutions on the stilbene core.[2]
Quantitative Antioxidant Data
| Compound | Assay | IC50 Value | Reference |
| Resveratrol | DPPH Radical Scavenging | ~19.95 - 21.23 µg/mL | [3] |
No direct quantitative antioxidant data for 3-aminostilbene was found in the reviewed literature.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a multitude of diseases. Stilbenoids, including resveratrol, have demonstrated the ability to modulate inflammatory pathways.
Resveratrol is known to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[4] It can also suppress the activation of key inflammatory signaling pathways like nuclear factor-kappa B (NF-κB).[4]
3-Aminostilbene's anti-inflammatory potential is less characterized. However, studies on other stilbene derivatives suggest that modifications to the stilbene backbone can significantly influence anti-inflammatory activity. For instance, iminostilbene, another nitrogen-containing stilbene analog, has been shown to suppress macrophage-mediated inflammation.[5] This suggests that aminostilbenes as a class may possess anti-inflammatory properties, though specific data for the 3-amino isomer is lacking.
Experimental Workflow for Assessing Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
Anticancer Activity
The potential of stilbenoids to combat cancer has been a major focus of research. Both resveratrol and its synthetic analogs have been investigated for their cytotoxic effects on various cancer cell lines.
Resveratrol has demonstrated anticancer activity against a wide range of cancers, including breast, lung, and liver cancers.[6] Its mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[6]
3-Aminostilbene derivatives have shown promising anticancer activity. One study reported that an aminostilbene derivative exhibited good cytotoxicity towards A549 human lung cancer cells with an IC50 value of 20 µM after 72 hours of incubation.[6] Another study on a different amino-stilbene derivative also reported cytotoxic effects, although a precise IC50 value was not easily extractable.[7] These findings suggest that the amino substitution can be a valuable modification for enhancing the anticancer potency of the stilbene scaffold.
Quantitative Anticancer Data (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| 3-Aminostilbene derivative (4b) | A549 | Lung Cancer | 20 | [6] |
| Resveratrol | MCF-7 | Breast Cancer | ~30 - 50 | [8] |
| A549 | Lung Cancer | ~96.4 | [9] | |
| C32 | Melanoma | ~10 | [10] | |
| HT-29 | Colon Cancer | ~20.20 | [10] |
Experimental Workflow for Assessing Anticancer Activity (MTT Assay)
Signaling Pathways
The biological activities of stilbenoids are mediated through their interaction with various cellular signaling pathways.
Resveratrol is well-known for its ability to activate Sirtuin 1 (SIRT1), a key regulator of metabolism and longevity.[11] It also modulates the NF-κB signaling pathway, a central mediator of inflammation.[12]
The specific signaling pathways modulated by 3-aminostilbene are not as well-defined. However, the anticancer activity of stilbene derivatives, in general, is known to involve the induction of apoptosis through intrinsic and extrinsic pathways, as well as the modulation of pathways like PI3K/Akt/mTOR.[13][14] It is plausible that 3-aminostilbene exerts its effects through similar mechanisms, but further research is required for confirmation.
Key Signaling Pathways for Stilbenoid Bioactivity
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compounds (3-aminostilbene, resveratrol) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction : In a 96-well plate, add a specific volume of the test compound or standard solution to a solution of DPPH. A control well should contain only methanol and the DPPH solution.
-
Incubation : Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against concentration.
Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in stimulated immune cells.
-
Cell Culture : Culture RAW 264.7 macrophage cells in appropriate media until they reach a suitable confluency.
-
Cell Treatment : Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds (3-aminostilbene, resveratrol) for a specific duration (e.g., 1 hour).
-
Stimulation : Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include a control group with no LPS stimulation.
-
Incubation : Incubate the cells for a further period (e.g., 24 hours).
-
Nitrite Measurement : Collect the cell culture supernatant. Determine the nitrite concentration in the supernatant, which is a stable product of NO, using the Griess reagent system. This involves a colorimetric reaction that can be measured using a microplate reader at approximately 540 nm.
-
Calculation : The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.
-
Cell Seeding : Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to attach overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds (3-aminostilbene, resveratrol) for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition : After the treatment period, add a solution of MTT to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control. The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is then determined from a dose-response curve.
Conclusion and Future Directions
This comparative guide highlights the current understanding of the bioactivities of 3-aminostilbene and resveratrol. While resveratrol is a well-established bioactive compound with a large body of supporting evidence, 3-aminostilbene emerges as a promising synthetic analog with notable anticancer potential.
The primary limitation in this direct comparison is the scarcity of quantitative data for 3-aminostilbene across all bioactivity platforms. Future research should focus on conducting comprehensive, head-to-head studies to quantify the antioxidant and anti-inflammatory activities of 3-aminostilbene and to elucidate its precise mechanisms of action and the signaling pathways it modulates. Such studies are crucial for a more complete understanding of its therapeutic potential and for guiding the rational design of novel, more potent stilbene-based drugs. The available data suggests that the introduction of an amino group at the 3-position of the stilbene scaffold is a promising strategy for enhancing anticancer efficacy. Further exploration of this and other aminostilbene derivatives is warranted.
References
- 1. Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stilbenes: Characterization, bioactivity, encapsulation and structural modifications. A review of their current limitations and promising approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Iminostilbene, a novel small-molecule modulator of PKM2, suppresses macrophage inflammation in myocardial ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ikm.org.my [ikm.org.my]
- 7. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. Anticancer drugs acting against signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 3-[(E)-2-Phenylethenyl]aniline: Reproducibility and Robustness
For researchers and professionals in drug development and chemical synthesis, the reliable production of key intermediates is paramount. This guide provides an objective comparison of common synthetic methods for 3-[(E)-2-Phenylethenyl]aniline (also known as (E)-3-aminostilbene), a valuable molecular scaffold. We will evaluate the reproducibility and robustness of three prominent synthetic strategies: the Wittig Reaction, the Mizoroki-Heck Reaction, and the Suzuki-Miyaura Coupling, supported by representative experimental data and detailed protocols.
Comparison of Synthetic Methodologies
The synthesis of (E)-3-aminostilbene is primarily achieved through carbon-carbon bond-forming reactions that construct the central ethenyl bridge. The choice of method often depends on factors like starting material availability, desired stereoselectivity, and tolerance to other functional groups.
| Method | Starting Materials | General Principle | Key Advantages | Potential Drawbacks |
| Wittig Reaction | 3-Aminobenzaldehyde, Benzyltriphenylphosphonium halide | Olefination reaction where a phosphorus ylide reacts with an aldehyde. | Well-established, generally high-yielding for the (E)-isomer with stabilized ylides. | Stoichiometric amounts of triphenylphosphine oxide byproduct are generated, which can complicate purification. Strong bases are often required. |
| Mizoroki-Heck Reaction | 3-Iodoaniline (or Bromo/Triflate), Styrene | Palladium-catalyzed cross-coupling of an aryl halide with an alkene. | High functional group tolerance, excellent stereoselectivity for the (E)-isomer. | Requires a catalyst (palladium), which can be costly and may require removal from the final product. Reaction conditions may need careful optimization. |
| Suzuki-Miyaura Coupling | 3-Bromoaniline (or Iodo), (E)-2-Phenylethenylboronic acid | Palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. | Extremely high functional group tolerance, mild reaction conditions, commercially available starting materials, and generally high yields. Boronic acid byproducts are often water-soluble and easily removed. | Requires preparation or purchase of the specific boronic acid/ester. Palladium catalyst is necessary. |
Quantitative Performance Data
The following table summarizes typical performance metrics for each synthetic method, compiled from literature on stilbene synthesis. These values represent expected outcomes for the synthesis of this compound under optimized conditions.
| Parameter | Wittig Reaction | Mizoroki-Heck Reaction | Suzuki-Miyaura Coupling |
| Typical Yield | 75-95%[1] | 80-95%[2][3] | 85-98%[4][5] |
| (E)/(Z) Selectivity | >95:5 (typically favors E)[1] | >98:2 (highly selective for E) | >99:1 (retains stereochemistry of boronic acid) |
| Reaction Time | 4-24 hours | 2-16 hours | 1-12 hours |
| Reaction Temperature | 25-80 °C | 80-140 °C[3] | 60-100 °C |
| Catalyst Loading | N/A | 0.5-5 mol% Pd | 1-3 mol% Pd |
| Purity (post-purification) | >98% | >99% | >99% |
Experimental Protocols
Detailed methodologies for each key synthesis are provided below.
Protocol 1: Wittig Reaction
This protocol describes the formation of (E)-3-aminostilbene from 3-aminobenzaldehyde.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium methoxide (NaOMe)
-
3-Aminobenzaldehyde
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized water
Procedure:
-
To a stirred solution of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous DMF, add sodium methoxide (1.1 eq) portion-wise under a nitrogen atmosphere at 0 °C.
-
Allow the resulting red-orange ylide solution to stir at room temperature for 1 hour.
-
Add a solution of 3-aminobenzaldehyde (1.0 eq) in DMF to the ylide mixture.
-
Stir the reaction at room temperature for 12 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding water, which will precipitate a solid.
-
Filter the crude product and wash with a cold 1:1 mixture of methanol and water to remove triphenylphosphine oxide.
-
Recrystallize the solid from ethanol to yield pure this compound.
Protocol 2: Mizoroki-Heck Reaction
This protocol outlines the palladium-catalyzed coupling of 3-iodoaniline with styrene.
Materials:
-
3-Iodoaniline
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
Triethylamine (Et₃N), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add 3-iodoaniline (1.0 eq), palladium(II) acetate (2 mol%), and tri-o-tolylphosphine (4 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous acetonitrile, anhydrous triethylamine (2.5 eq), and styrene (1.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8 hours. Monitor progress by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the product.
Protocol 3: Suzuki-Miyaura Coupling
This protocol details the coupling of 3-bromoaniline with (E)-2-phenylethenylboronic acid.
Materials:
-
3-Bromoaniline
-
(E)-2-Phenylethenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 3-bromoaniline (1.0 eq), (E)-2-phenylethenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), and potassium carbonate (3.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
De-gas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Heat the reaction to 90 °C and stir for 4 hours, or until TLC analysis indicates complete consumption of the 3-bromoaniline.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent in vacuo.
-
Purify the crude product via flash chromatography (silica gel, gradient of hexane/ethyl acetate) to obtain this compound as a pure solid.
Visualizations: Workflows and Mechanisms
To clarify the processes, the following diagrams illustrate the general experimental workflow and the catalytic cycle of the palladium-catalyzed reactions.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-[(E)-2-Phenylethenyl]aniline: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical guidance for the proper disposal of 3-[(E)-2-Phenylethenyl]aniline, a chemical compound utilized in various research and development applications. This procedure is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Due to its nature as an aromatic amine, this compound is presumed to be hazardous and requires disposal as chemical waste. Aromatic amines are a class of compounds known for their potential toxicity, carcinogenicity, and environmental hazards.[1] Therefore, strict adherence to established protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
When handling this compound waste, all personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat[2]
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or dust.[3][4][5]
Step-by-Step Disposal Protocol
The following steps outline the correct procedure for the disposal of this compound and its contaminated materials.
Step 1: Waste Segregation
Proper segregation is the first and most critical step in chemical waste management.[6][7]
-
Solid Waste: Collect solid this compound waste, including contaminated items such as weighing boats, filter paper, and gloves, in a dedicated, leak-proof container.[7]
-
Liquid Waste: Collect liquid waste containing this compound, such as reaction mixtures or solutions, in a separate, clearly labeled, and sealable container.[7]
-
Incompatible Materials: Do not mix this waste with incompatible chemicals, particularly strong acids or oxidizing agents, to prevent violent reactions.[6][8] Store waste containers in a manner that physically separates them from incompatible materials.[8]
Step 2: Container Selection and Labeling
-
Container Choice: Use containers that are chemically compatible with aromatic amines. High-density polyethylene (HDPE) or glass containers are generally suitable.[7] Ensure the container has a secure, tight-fitting lid to prevent leaks or spills.[3][7][9]
-
Labeling: All waste containers must be clearly and accurately labeled.[7] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents of the waste stream.
-
The approximate percentage of each component.
-
The date when waste was first added to the container (accumulation start date).[8]
-
Relevant hazard pictograms (e.g., toxic, environmental hazard).
-
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste containers in a designated SAA within the laboratory, at or near the point of generation.[6][10]
-
Storage Conditions: Keep containers closed at all times, except when adding waste.[10] Store the containers in a cool, well-ventilated area away from heat sources, direct sunlight, and ignition sources.[2][11] Secondary containment, such as a spill tray, is highly recommended to contain any potential leaks.[7][12]
Step 4: Disposal Manifest and Pickup
-
Do Not Dispose in Sink or Trash: Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.[2][12][13] This substance can be very toxic to aquatic life.[4][5]
-
Professional Disposal Service: The final disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[2] Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[10]
-
Empty Containers: A container that held this compound must be managed as hazardous waste unless it has been triple-rinsed.[12][14] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[14]
Step 5: Spill Management
In the event of a spill, immediately evacuate the area and alert laboratory personnel.
-
Small Spills: For minor spills, trained personnel wearing appropriate PPE may clean it up using an inert absorbent material (e.g., vermiculite, sand).[15] Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Large Spills: For large spills, evacuate the laboratory, restrict access, and contact your institution's emergency response team or EH&S immediately.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. geneseo.edu [geneseo.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. vumc.org [vumc.org]
- 13. p2infohouse.org [p2infohouse.org]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-[(E)-2-Phenylethenyl]aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-[(E)-2-Phenylethenyl]aniline. As a derivative of aniline, this compound is expected to share similar hazardous properties. All personnel must adhere to the following personal protective equipment (PPE) guidelines, handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required PPE for handling this compound, based on established guidelines for aniline and related compounds.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against splashes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) and a lab coat or chemical protective suit. | Prevents skin absorption, which is a significant route of exposure for aniline compounds.[2] Contaminated clothing should be removed immediately and washed before reuse.[3] |
| Respiratory Protection | A NIOSH/MSHA approved respirator with an organic vapor cartridge. | Required when working outside of a chemical fume hood or in poorly ventilated areas to prevent inhalation of toxic vapors.[2][4] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure. The following table outlines the necessary steps for different routes of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the contaminated skin with soap and large amounts of water.[3][5] Remove contaminated clothing promptly. If irritation persists, seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[1][6] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is essential for preventing accidents and ensuring the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Avoid direct contact with the substance. Do not get in eyes, on skin, or on clothing.[6]
-
Do not eat, drink, or smoke in the handling area.[7]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Keep away from heat, sparks, and open flames.[6]
-
Store locked up and in an area accessible only to qualified or authorized personnel.[8]
-
Protect from direct sunlight and moisture.[6]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] Do not allow the product to enter drains.[8]
-
Contaminated PPE: Double-bag and seal contaminated clothing and other PPE for disposal as hazardous waste.[2]
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material.[6] Collect the material in a suitable, closed container for disposal.[6]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling this compound from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 2-(phenylethynyl)aniline - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
